N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i1D3 |
InChI Key |
VDKVYEUEJCNDHM-LNEZGBMJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 in Acrylonitrile Exposure Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylonitrile (B1666552) (AN) is a volatile organic compound widely used in the manufacturing of plastics, acrylic fibers, and synthetic rubber. Human exposure to acrylonitrile can occur in occupational settings and through environmental sources, including cigarette smoke.[1][2] Acrylonitrile is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), making the assessment of human exposure a critical public health concern.[2] Biomonitoring of acrylonitrile exposure is achieved through the measurement of its metabolites in biological matrices such as urine. N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CyEMA), a mercapturic acid derivative, is a major and specific urinary metabolite of acrylonitrile.[3] Its deuterated stable isotope, N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 (2CyEMA-d3), serves as an essential internal standard for accurate quantification in analytical methods, particularly those employing mass spectrometry. This technical guide provides an in-depth overview of the use of 2CyEMA-d3 in acrylonitrile exposure studies, detailing metabolic pathways, analytical methodologies, and quantitative data.
Data Presentation: Quantitative Levels of 2CyEMA in Human Urine
The concentration of 2CyEMA in urine is a reliable indicator of acrylonitrile exposure. Numerous studies have quantified this biomarker in various populations, with a significant distinction observed between smokers and non-smokers. The data from the National Health and Nutrition Examination Survey (NHANES) provides a robust reference for baseline and elevated exposure levels in the U.S. population.
| Population Group | Median 2CyEMA Level (μg/g creatinine) | Reference |
| Non-smokers | 1.38 | [2][4] |
| Exclusive Cigarette Smokers | 145 | [2][4] |
Table 1: Median Urinary 2CyEMA Concentrations in Smokers vs. Non-smokers. This table clearly demonstrates the significantly higher body burden of acrylonitrile in smokers compared to the general non-smoking population.
Further analysis of the NHANES data reveals a dose-response relationship between smoking intensity and urinary 2CyEMA levels, highlighting the biomarker's utility in quantifying the extent of exposure.
| Smoking Status | Percentage Increase in 2CyEMA Levels (compared to unexposed individuals) | Reference |
| Presumptive Second-hand Smoke Exposure | 36% | [4] |
| Smoking 1-10 Cigarettes Per Day | 6,720% | [4] |
| Smoking 11-20 Cigarettes Per Day | 11,300% | [4] |
| Smoking >20 Cigarettes Per Day | 18,500% | [4] |
Table 2: Dose-Dependent Increase in Urinary 2CyEMA with Smoking Intensity. This data underscores the strong correlation between the number of cigarettes smoked and the concentration of the acrylonitrile biomarker 2CyEMA in urine.
Experimental Protocols: Quantification of 2CyEMA in Urine
The gold standard for the quantification of 2CyEMA in urine is isotope dilution ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which utilizes this compound as an internal standard to ensure high accuracy and precision.
Sample Preparation: Dilute-and-Shoot
A common and efficient method for preparing urine samples for 2CyEMA analysis is the "dilute-and-shoot" approach.[5]
-
Thawing and Centrifugation: Frozen urine samples are thawed to room temperature and centrifuged to pellet any particulate matter.
-
Internal Standard Spiking: A known concentration of this compound in a suitable solvent (e.g., water or a weak buffer) is added to an aliquot of the urine supernatant.
-
Dilution: The spiked sample is diluted with a solvent, typically water or a mobile phase constituent, to reduce matrix effects. A common dilution factor is 1:10.[6]
-
Vortexing and Transfer: The diluted sample is thoroughly mixed using a vortex mixer and then transferred to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
The following provides a representative UPLC-MS/MS methodology based on the methods used by the Centers for Disease Control and Prevention (CDC) for the NHANES study.[7]
-
Chromatographic System: A Waters ACQUITY UPLC system or equivalent.
-
Column: A Waters ACQUITY UPLC HSS T3 column (e.g., 1.8 µm, 2.1 x 100 mm) is often used for the separation of polar metabolites.[7]
-
Mobile Phase: A gradient elution is typically employed using two mobile phases:
-
Mobile Phase A: An aqueous solution containing a small amount of an acid, such as 0.1% formic acid, to improve chromatographic peak shape and ionization efficiency.
-
Mobile Phase B: An organic solvent, such as acetonitrile (B52724) or methanol, also containing 0.1% formic acid.
-
-
Gradient Program: The specific gradient will depend on the column and system but generally starts with a high percentage of aqueous mobile phase and ramps up the organic phase to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., a Sciex 5500) is operated in negative electrospray ionization (ESI) mode.[7]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the native 2CyEMA and the deuterated internal standard (2CyEMA-d3) to ensure specificity and accurate quantification.
Mandatory Visualizations
Metabolic Pathway of Acrylonitrile
The metabolism of acrylonitrile in the body primarily follows two pathways. The major, detoxification pathway involves conjugation with glutathione, leading to the formation of 2CyEMA. A minor, toxification pathway involves oxidation to the reactive epoxide, 2-cyanoethylene oxide.
Caption: Metabolic pathways of acrylonitrile.
Experimental Workflow for Urinary 2CyEMA Analysis
The analytical workflow for the biomonitoring of acrylonitrile exposure through urinary 2CyEMA measurement involves several key steps, from sample collection to data analysis.
Caption: Workflow for urinary 2CyEMA analysis.
Logical Relationship: Exposure, Biomarker, and Health Effects
The measurement of 2CyEMA provides a crucial link between acrylonitrile exposure and the potential for adverse health effects.
Caption: Acrylonitrile exposure and health effects.
Conclusion
This compound is an indispensable tool in the accurate assessment of human exposure to acrylonitrile. Its use as an internal standard in UPLC-MS/MS methods allows for the reliable quantification of the specific biomarker, 2CyEMA, in urine. The established correlation between 2CyEMA levels and acrylonitrile exposure, particularly from tobacco smoke, provides researchers, scientists, and public health professionals with a valuable metric for exposure assessment and for understanding the potential health risks associated with this important industrial chemical. The methodologies and data presented in this guide offer a comprehensive resource for those involved in the study of acrylonitrile exposure and its consequences.
References
- 1. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugations of acrylonitrile and glycidonitrile with glutathione--a contribution to problems of metabolism of acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Dilute and shoot ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) analysis of psychoactive drugs in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 in Modern Bioanalytical Research: A Technical Overview
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the application and methodology of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 as a critical internal standard in the quantitative analysis of acrylonitrile (B1666552) exposure.
Introduction
This compound (d3-CEMA) is the deuterium-labeled form of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), a primary urinary metabolite of acrylonitrile.[1][2][3] Acrylonitrile is a compound of significant interest in environmental and occupational health due to its classification as a possible human carcinogen and its prevalence in tobacco smoke and the manufacturing of plastics and polymers.[2][3][4][5] Accurate quantification of CEMA in biological matrices, such as urine, is paramount for assessing human exposure to acrylonitrile. This technical guide provides an in-depth overview of the primary application of d3-CEMA as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, complete with experimental protocols and quantitative data.
Core Application: Isotope Dilution Mass Spectrometry
The principal application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise quantification of its unlabeled counterpart, CEMA.[1][6] In this analytical technique, a known quantity of the stable isotope-labeled d3-CEMA is added to a biological sample prior to processing. Because d3-CEMA is chemically identical to CEMA, it experiences the same variations during sample preparation, extraction, and analysis. However, it can be distinguished by its higher mass in the mass spectrometer. This allows for the correction of analytical variability, thereby enhancing the accuracy and precision of the quantification of CEMA.
Metabolic Pathway of Acrylonitrile
Acrylonitrile undergoes metabolism in the body primarily through two pathways. One major pathway involves the direct conjugation with glutathione (B108866), leading to the formation of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), which is then excreted in the urine.[2] This metabolic route is a key detoxification process.
Experimental Protocol: Quantification of CEMA in Human Urine by LC-MS/MS
The following protocol is a detailed methodology for the simultaneous identification and quantification of CEMA in human urine using rapid resolution liquid chromatography-electrospray ionization tandem mass spectrometry (RRLC–MS–MS) with d3-CEMA as an internal standard.[2]
4.1 Reagents and Chemicals
-
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA)
-
This compound (d3-CEMA)
-
Formic acid
-
Methanol (HPLC-grade)
-
Acetonitrile (B52724) (HPLC-grade)
-
Ultrapure water
4.2 Sample Preparation
A direct dilution method is employed for sample preparation:[2]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer an aliquot of the supernatant to a clean tube.
-
Add the internal standard solution (d3-CEMA) to the urine aliquot.
-
Vortex the mixture.
-
The sample is now ready for injection into the LC-MS/MS system.
4.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic System: Rapid resolution liquid chromatography (RRLC) system.
-
Column: A small particle size column suitable for the separation of polar compounds.
-
Mobile Phase: A gradient of mobile phases, typically consisting of water with formic acid and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for the analytes.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both CEMA and d3-CEMA.
Quantitative Data and Method Performance
The use of d3-CEMA as an internal standard allows for robust and reliable quantification of CEMA. The following tables summarize key quantitative data from a validated method.[2]
Table 1: Method Performance Characteristics
| Parameter | Value |
| Linear Range (CEMA) | 0.5–100.0 ng/mL |
| Recovery (CEMA) | 97.1–112.7% |
Table 2: Urinary CEMA Concentrations in Human Samples
| Population | CEMA Concentration Range (ng/mL) | Mean CEMA Concentration (ng/mL) |
| Nonsmokers | 0–7.02 | 0.641 |
| Smokers (8 mg tar) | 0.551–162 | 26.34 |
| Smokers (10 mg tar) | 4.91–66.7 | 30.4 |
| Smokers (13 mg tar) | 9.17–110 | 38.9 |
Analytical Workflow
The overall workflow for the quantitative analysis of CEMA using d3-CEMA as an internal standard is a streamlined process from sample receipt to data analysis.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of toxicology and environmental health. Its use as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the quantification of the acrylonitrile biomarker, CEMA. The methodologies described in this guide offer a robust framework for assessing human exposure to this important industrial chemical and component of tobacco smoke. The availability of stable isotope-labeled standards like d3-CEMA continues to advance the capabilities of modern bioanalytical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] In vitro metabolism of acrylonitrile to 2-cyanoethylene oxide, reaction with glutathione, and irreversible binding to proteins and nucleic acids. | Semantic Scholar [semanticscholar.org]
- 4. Effects of acrylonitrile on tissue glutathione concentrations in rat, mouse, and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. [PDF] In Vitro Metabolism of Acrylonitrile to 2-Cyanoethylene Oxide, Reaction with Glutathione, and Irreversible Binding to Proteins and Nucleic Acids | Semantic Scholar [semanticscholar.org]
The Metabolic Conversion of Acrylonitrile to 2-Cyano-2-methoxycarbonylethyl (CEMA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylonitrile (B1666552) (AN) is a volatile organic compound widely used in the industrial production of plastics, acrylic fibers, and synthetic rubber. Human exposure to acrylonitrile can occur in occupational settings and through environmental sources, including cigarette smoke. Understanding the metabolic fate of acrylonitrile is crucial for assessing its toxicological risk and for the development of effective biomarkers of exposure. This technical guide provides a comprehensive overview of the primary metabolic pathway leading to the formation of N-acetyl-S-(2-cyanoethyl)-L-cysteine, a mercapturic acid derivative commonly referred to as 2-cyanoethylmercapturic acid (CEMA or 2CYEMA). This pathway represents a major route of detoxification for acrylonitrile.
This document details the enzymatic processes involved, presents quantitative data on metabolic kinetics and excretion, provides detailed experimental protocols for the study of this pathway, and includes visualizations of the metabolic and experimental workflows.
The Glutathione (B108866) Conjugation Pathway: The Core of Acrylonitrile Detoxification
Acrylonitrile is primarily metabolized in mammals via two main pathways: a major detoxification route involving direct conjugation with glutathione (GSH) and a secondary, saturable oxidation pathway mediated by cytochrome P450 enzymes.[1] The direct conjugation with glutathione is the principal mechanism for the formation of CEMA and is considered the preferential metabolic route in humans.[2]
This pathway proceeds in a series of enzymatic steps:
-
Glutathione Conjugation: Acrylonitrile, an electrophilic compound, reacts with the nucleophilic thiol group of glutathione. This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[3] This initial conjugation reaction forms S-(2-cyanoethyl)glutathione.
-
Metabolic Processing: The S-(2-cyanoethyl)glutathione conjugate undergoes further metabolism, which typically involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues by γ-glutamyltransferase and dipeptidases, respectively. This leaves S-(2-cyanoethyl)cysteine.
-
N-Acetylation: The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine conjugate, catalyzed by N-acetyltransferase, to produce N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA).
CEMA is a stable, water-soluble metabolite that is readily excreted in the urine, making it an excellent biomarker for assessing exposure to acrylonitrile.[1]
Quantitative Data on the Acrylonitrile to CEMA Pathway
The following tables summarize key quantitative data related to the metabolic conversion of acrylonitrile to CEMA, including in vitro enzyme kinetics and in vivo excretion data from human and animal studies.
Table 1: In Vitro Kinetics of Acrylonitrile (ACN) Conjugation with Glutathione (GSH)
| Species | Enzyme Source | Reaction | Velocity (nmol product/min) | Reference |
| Rat | Hepatic Cytosol | Enzymatic (pH 7.3) | ~40 | [1] |
| Mouse | Hepatic Cytosol | Enzymatic (pH 7.3) | ~100 | [1] |
| Human | Hepatic Cytosol | Enzymatic (pH 7.3) | ~40 | [1] |
| - | - | Non-enzymatic (pH 7.3) | ~25 | [1] |
Note: The enzymatic reaction velocities are approximate and represent the enhancement over the non-enzymatic reaction.
Table 2: Urinary Excretion of CEMA following Acrylonitrile Exposure in Humans
| Exposure Group | Mean/Median CEMA Concentration | Unit | Reference |
| Non-smokers | 1.38 (median) | μg/g creatinine (B1669602) | [4] |
| Exclusive Cigarette Smokers | 145 (median) | μg/g creatinine | [4] |
| Volunteers exposed to 5 mg/m³ Acrylonitrile (8h) | ~15 | mg/L | [2] |
| Volunteers exposed to 10 mg/m³ Acrylonitrile (8h) | ~30 | mg/L | [2] |
Table 3: Species Differences in Acrylonitrile Metabolism
| Species | CHEMA:CEMA Ratio in Urine | Primary Metabolic Pathway Indicated | Reference |
| Rat | 0.3–0.4 | Mixed | [1] |
| Mouse | 0.4–0.9 | More prominent oxidative pathway | [1] |
| Human (exposed) | 0.26 | Predominant glutathione conjugation | [1] |
| Human (general population) | 0.19 | Predominant glutathione conjugation | [1] |
CHEMA (N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine) is a metabolite derived from the oxidative pathway. A lower CHEMA:CEMA ratio suggests a greater prevalence of the glutathione conjugation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic pathway of acrylonitrile to CEMA.
In Vitro Glutathione S-Transferase (GST) Activity Assay with Acrylonitrile
This protocol is adapted from general GST activity assays and is specifically tailored for measuring the conjugation of acrylonitrile with glutathione.
Objective: To determine the rate of enzymatic conjugation of acrylonitrile with GSH catalyzed by GSTs in a biological sample (e.g., liver cytosol).
Principle: The assay measures the decrease in acrylonitrile concentration or the formation of the S-(2-cyanoethyl)glutathione conjugate over time. The rate of the reaction is proportional to the GST activity in the sample.
Materials:
-
Phosphate (B84403) buffer (100 mM, pH 6.5 or 7.4)
-
Reduced glutathione (GSH) solution (e.g., 100 mM)
-
Acrylonitrile (ACN) solution (e.g., 50 mM in a suitable solvent like ethanol)
-
Biological sample containing GST (e.g., liver cytosol fraction)
-
Quenching solution (e.g., trichloroacetic acid)
-
HPLC system with a suitable column (e.g., C18) for analysis of acrylonitrile or the glutathione conjugate.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, GSH, and the biological sample. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the acrylonitrile solution to the pre-incubated mixture. The final concentrations should be optimized but can be in the range of 1-10 mM for GSH and 0.1-1 mM for acrylonitrile.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 5, 10, 15 minutes), take an aliquot of the reaction mixture and stop the reaction by adding it to a quenching solution.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining acrylonitrile or the formed S-(2-cyanoethyl)glutathione.
-
Calculation of Activity: Calculate the rate of acrylonitrile consumption or product formation. GST activity can be expressed as nmol of substrate conjugated per minute per mg of protein.
Quantification of CEMA in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a typical workflow for the quantitative analysis of CEMA in urine samples.
Objective: To accurately measure the concentration of CEMA in urine as a biomarker of acrylonitrile exposure.
Principle: CEMA is extracted from the urine matrix and then separated and detected using a highly sensitive and specific LC-MS/MS method. An isotopically labeled internal standard is used for accurate quantification.
Materials:
-
Urine sample
-
Internal standard solution ([D3]-CEMA or similar)
-
Methanol (B129727), acetonitrile, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
To a 1 mL aliquot of urine, add the internal standard solution.
-
Optional SPE Cleanup: For cleaner samples, pass the urine through a pre-conditioned SPE cartridge. Wash the cartridge and then elute CEMA with an appropriate solvent (e.g., methanol).
-
Direct Dilution (Simpler Method): Alternatively, dilute the urine sample with a suitable solvent (e.g., methanol or mobile phase) and centrifuge to pellet any precipitates.
-
Transfer the supernatant or the eluted sample to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with two mobile phases is common, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for CEMA and the internal standard. For example (these may need to be optimized):
-
CEMA: m/z 217 -> 88
-
[D3]-CEMA: m/z 220 -> 91
-
-
-
-
Quantification:
-
Generate a calibration curve using standards of known CEMA concentrations.
-
Calculate the concentration of CEMA in the urine samples based on the peak area ratio of CEMA to the internal standard and the calibration curve.
-
Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of acrylonitrile to CEMA and a typical experimental workflow for CEMA analysis.
Metabolic Pathway of Acrylonitrile to CEMA
Caption: The primary metabolic pathway of acrylonitrile to CEMA via glutathione conjugation.
Experimental Workflow for Urinary CEMA Quantification
Caption: A typical experimental workflow for the quantification of CEMA in urine samples.
Conclusion
The metabolic conversion of acrylonitrile to CEMA via the glutathione conjugation pathway is a critical detoxification mechanism. The quantification of urinary CEMA serves as a reliable and specific biomarker for assessing human exposure to acrylonitrile. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of toxicology, drug development, and occupational health to further investigate the metabolism and health effects of acrylonitrile. The provided visualizations offer a clear and concise summary of the key metabolic and experimental processes.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Species differences in acrylonitrile metabolism and toxicity between experimental animals and humans based on observations in human accidental poisonings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of acrylonitrile to cyanide. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] In Vitro Metabolism of Acrylonitrile to 2-Cyanoethylene Oxide, Reaction with Glutathione, and Irreversible Binding to Proteins and Nucleic Acids | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated N-Acetyl-S-(2-cyanoethyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification of deuterated N-Acetyl-S-(2-cyanoethyl)-L-cysteine. This isotopically labeled compound is a critical internal standard for mass spectrometry-based quantitative analysis, particularly in toxicology and pharmacokinetic studies. The methodologies outlined are based on established chemical principles and a composite of available literature on related compounds.
Introduction
N-Acetyl-S-(2-cyanoethyl)-L-cysteine is a significant biomarker of exposure to acrylonitrile (B1666552), a compound used in the manufacturing of plastics and fibers.[1][2][3] Its deuterated analogue, most commonly N-acetyl-d3-S-(2-cyanoethyl)-L-cysteine, is essential for accurate quantification in biological matrices. The synthesis of this labeled compound involves a two-step process: the N-acetylation of L-cysteine using a deuterated acetyl source, followed by the S-alkylation of the resulting N-acetyl-d3-L-cysteine with acrylonitrile via a Michael addition. Subsequent purification is crucial to ensure high purity for its use as an analytical standard.
Synthesis Pathway
The overall synthetic scheme is a two-step process starting from L-cysteine.
Caption: Overall synthesis pathway for deuterated N-Acetyl-S-(2-cyanoethyl)-L-cysteine.
Experimental Protocols
The following protocols are based on established methods for N-acetylation and Michael addition reactions involving cysteine derivatives.[4][5][6]
Step 1: Synthesis of N-Acetyl-d3-L-cysteine
Materials:
-
L-cysteine
-
Deuterated acetic anhydride (d6-acetic anhydride)
-
Sodium acetate (B1210297)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Water, deionized
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
A suspension of L-cysteine hydrochloride monohydrate is stirred in aqueous tetrahydrofuran under a nitrogen atmosphere.
-
Sodium acetate trihydrate is added to neutralize the hydrochloride salt, forming a suspension of L-cysteine and sodium acetate.
-
The mixture is cooled in an ice bath, and deuterated acetic anhydride is added dropwise.
-
The resulting suspension is stirred at room temperature and then heated to reflux.
-
After the reaction is complete (monitored by TLC), the mixture is neutralized with hydrochloric acid.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude N-acetyl-d3-L-cysteine.
Step 2: Synthesis of N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine
Materials:
-
N-Acetyl-d3-L-cysteine (from Step 1)
-
Acrylonitrile
-
Triethylamine (B128534) (or another suitable base)
-
Diethyl ether
Procedure:
-
Crude N-acetyl-d3-L-cysteine is dissolved in methanol or ethanol.
-
A catalytic amount of triethylamine is added to the solution.
-
Acrylonitrile is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours until completion (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The crude product is precipitated by the addition of diethyl ether and collected by filtration.
Purification Protocol
A multi-step purification process is recommended to achieve high purity (>95%).
Caption: General workflow for the purification of the target compound.
Recrystallization
The crude product from the synthesis can be recrystallized from a suitable solvent system, such as a mixture of acetone (B3395972) and diethyl ether or ethanol and water, to remove a significant portion of impurities.[1][4]
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity suitable for an analytical standard, preparative HPLC is the method of choice.[7][8][9]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Detection: UV at an appropriate wavelength (e.g., 210-220 nm).
The fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a white solid.
Data Presentation
The following tables summarize the key chemical and analytical data for deuterated N-Acetyl-S-(2-cyanoethyl)-L-cysteine.
Table 1: Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈H₉D₃N₂O₃S | [10] |
| Molecular Weight | 219.28 g/mol | [10] |
| Appearance | White Solid | [11] |
| Storage Conditions | 2-8°C, under inert atmosphere | [11] |
Table 2: Analytical Data (Typical Specifications)
| Analysis | Specification | Reference |
| Purity (HPLC) | >95% | [12] |
| Isotopic Purity | >99% | [3] |
Table 3: Hypothetical NMR Data (Based on non-deuterated analogue)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -CH(NH)- | ~4.6 | m |
| -CH₂S- | ~3.0 | m |
| -SCH₂CH₂CN | ~2.8 | t |
| -SCH₂CH₂CN | ~2.6 | t |
Conclusion
The synthesis and purification of deuterated N-Acetyl-S-(2-cyanoethyl)-L-cysteine can be achieved through a robust two-step synthesis followed by a multi-step purification process. While a single, comprehensive published protocol is not available, the combination of established methods for N-acetylation of amino acids and Michael addition to thiols provides a clear path to obtaining this valuable analytical standard. The use of deuterated acetic anhydride is key to introducing the isotopic label. Purification by recrystallization and preparative HPLC is essential to achieve the high purity required for its application in sensitive analytical methods. This guide provides a solid foundation for researchers and drug development professionals to produce and purify this important molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 6. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of N-Acetyl-L-cysteine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. s10901.pcdn.co [s10901.pcdn.co]
- 9. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt [lgcstandards.com]
Commercial Suppliers and Technical Guide for N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3, a crucial labeled internal standard for quantitative bioanalytical studies. Below, you will find a comprehensive list of commercial suppliers, detailed specifications, a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of relevant biochemical and experimental workflows.
Introduction
This compound is the deuterated analog of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), a primary metabolite of acrylonitrile (B1666552) and acrylamide (B121943).[1] Acrylonitrile is a significant industrial chemical and is also present in tobacco smoke, making the quantification of its metabolites essential for toxicological and exposure studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing, ensuring high accuracy and precision.[2] This guide serves as a practical resource for researchers employing this internal standard in their analytical methods.
Commercial Suppliers
A number of specialized chemical suppliers offer this compound for research purposes. The following table summarizes the offerings from several prominent vendors. Note that product availability and specifications are subject to change, and it is recommended to consult the supplier's website for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Santa Cruz Biotechnology | N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine | 1260619-59-7 | C₈H₉D₃N₂O₃S | 219.28 | For research use only.[2] |
| Pharmaffiliates | This compound | 1260619-59-7 | C₈H₉D₃N₂O₃S | 219.28 | Labeled metabolite of Acrylonitrile (AN) and acrylamide (AM).[1] |
| Sapphire Bioscience | This compound Ammonium Salt | Not specified | Not specified | Not specified | For research use only. Not for human or veterinary use.[3] |
| Alfa Chemistry | This compound Ammonium Salt | Not specified | Not specified | Not specified | For experimental/research use.[4] |
| MedchemExpress | This compound | 1260619-59-7 | C₈H₉D₃N₂O₃S | 219.28 | Can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. |
| Coompo | This compound | 1260619-59-7 | C₈H₉D₃N₂O₃S | 219.28 | Purity >98%. |
| LGC Standards | This compound Ammonium Salt | Not specified | C₈D₃H₈N₂O₃S · H₄N | 236.31 | Stable Isotope Labelled Analytical Standard. |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉D₃N₂O₃S | [1][2] |
| Molecular Weight | 219.28 g/mol | [1][2] |
| Appearance | White Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [1] |
| IUPAC Name | (2R)-2-(acetyl-d3-amino)-3-(2-cyanoethylsulfanyl)propanoic acid | Derived from non-deuterated IUPAC name |
Metabolic Pathway of Acrylonitrile
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) is a detoxification product of acrylonitrile, formed via conjugation with glutathione. The following diagram illustrates this metabolic pathway.
Experimental Protocol: Quantification of CEMA in Urine using LC-MS/MS
This section provides a representative protocol for the quantification of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) in human urine, using this compound as an internal standard. This method is adapted from principles described in the scientific literature.
Materials and Reagents
-
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) analytical standard
-
This compound (Internal Standard, IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724)
-
Formic acid
-
Human urine (blank)
Preparation of Stock and Working Solutions
-
CEMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of CEMA and dissolve in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
CEMA Working Solutions: Prepare a series of working solutions by serially diluting the CEMA stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water. The optimal concentration should be determined during method development.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 100 µL of urine with 10 µL of the IS working solution.
-
Add 390 µL of LC-MS grade water.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions. These should be optimized for the specific instrument being used.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | CEMA: m/z 215 -> 87; IS: m/z 218 -> 90 (example transitions, should be optimized) |
| Collision Energy | Optimize for each transition |
| Dwell Time | 100 ms |
Calibration Curve and Quantification
-
Prepare a calibration curve by spiking blank urine with the CEMA working solutions to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.5 - 100 ng/mL).
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation procedure.
-
Construct the calibration curve by plotting the peak area ratio of CEMA to the IS against the concentration of CEMA.
-
Determine the concentration of CEMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Analytical Workflow Diagram
The following diagram outlines the major steps in the bioanalytical workflow for quantifying CEMA in urine samples.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of CEMA in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, which is critical for studies in toxicology, epidemiology, and drug metabolism. This guide provides a foundational understanding of the commercial sources, properties, and a representative analytical application of this compound, intended to facilitate its successful implementation in the laboratory. Researchers should always perform in-house validation of their analytical methods to ensure they meet the specific requirements of their studies.
References
Stability of d3-CEMA in Analytical Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of d3-N-cyanoethyl-N-methylaniline (d3-CEMA), a deuterated internal standard crucial for the accurate quantification of N-cyanoethyl-N-methylaniline (CEMA) in various analytical applications, particularly within drug development and research. Ensuring the stability of internal standards is a fundamental requirement for robust and reliable bioanalytical method validation, as any degradation can significantly impact the accuracy and precision of analytical results.
This document outlines a series of recommended experimental protocols for forced degradation studies designed to assess the intrinsic stability of d3-CEMA under various stress conditions. The presented data, while illustrative and based on established principles of chemical degradation, serves as a practical guide for researchers to design and execute stability-indicating studies.
Core Principles of Internal Standard Stability
In quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards like d3-CEMA are considered the gold standard.[1] They are expected to co-elute with the analyte and exhibit identical behavior during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and other sources of analytical variability.[1] However, this principle relies on the assumption that the internal standard itself is stable throughout the sample preparation and analysis process.[2] Forced degradation studies are essential to identify potential degradation pathways and products, ensuring the specificity and reliability of the analytical method.[3]
Experimental Protocols for Forced Degradation Studies
The following protocols describe a systematic approach to evaluating the stability of d3-CEMA in solution under various stress conditions, including hydrolysis, oxidation, heat, and light.
Materials and Reagents
-
d3-CEMA Reference Standard: Purity >98%
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade)
-
Acids: Hydrochloric acid (HCl), analytical grade
-
Bases: Sodium hydroxide (B78521) (NaOH), analytical grade
-
Oxidizing Agent: Hydrogen peroxide (H₂O₂), 30% solution
Preparation of d3-CEMA Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve d3-CEMA in methanol. Store at -20°C.
-
Working Solution (10 µg/mL): Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. This working solution will be subjected to the stress conditions.
Forced Degradation Conditions
For each condition, a control sample of the working solution, stored at -20°C and protected from light, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method is challenged without forming secondary, irrelevant degradation products.[4]
-
Acidic Hydrolysis:
-
Mix the d3-CEMA working solution with an equal volume of 0.1 N HCl.
-
Incubate samples at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before LC-MS/MS analysis.
-
-
Basic Hydrolysis:
-
Mix the d3-CEMA working solution with an equal volume of 0.1 N NaOH.
-
Incubate samples at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 N HCl before LC-MS/MS analysis.
-
-
Neutral Hydrolysis:
-
Mix the d3-CEMA working solution with an equal volume of HPLC-grade water.
-
Incubate samples at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.
-
-
Mix the d3-CEMA working solution with an equal volume of 3% H₂O₂.
-
Incubate samples at room temperature (~25°C).
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for LC-MS/MS analysis.
-
Solution State:
-
Place vials of the d3-CEMA working solution in a calibrated oven at 70°C.
-
Withdraw aliquots at 0, 24, 48, and 72 hours for analysis.
-
-
Solid State:
-
Place a known amount of solid d3-CEMA in a vial and heat at 70°C.
-
At 0, 24, 48, and 72 hours, dissolve the solid in the initial solvent to the working concentration for analysis.
-
-
Expose the d3-CEMA working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples after the exposure period.
Analytical Methodology (LC-MS/MS)
-
Chromatographic System: UPLC (Ultra-Performance Liquid Chromatography) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate d3-CEMA from potential degradation products.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific parent-to-daughter ion transition for d3-CEMA and any potential degradation products.
Data Presentation: Illustrative Stability of d3-CEMA
The following tables summarize hypothetical quantitative data from the forced degradation studies described above. The percentage of d3-CEMA remaining is calculated relative to the control sample at time zero.
Table 1: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent | Temperature | Duration | % d3-CEMA Remaining (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 h | 92.5% | d3-CEMA-amide, d3-CEMA-acid |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 h | 85.1% | d3-CEMA-amide, d3-CEMA-acid |
| Neutral Hydrolysis | Water | 60°C | 24 h | 99.2% | Not Detected |
| Oxidation | 3% H₂O₂ | 25°C | 24 h | 89.8% | d3-CEMA N-oxide |
| Thermal (Solution) | 50:50 ACN:H₂O | 70°C | 72 h | 97.6% | Not Detected |
| Thermal (Solid) | N/A | 70°C | 72 h | 99.8% | Not Detected |
| Photostability | 1.2M lux hrs | 25°C | N/A | 98.9% | Not Detected |
Table 2: Time-Course of d3-CEMA Degradation under Stress (Illustrative Data)
| Time (hours) | % Remaining (0.1 N HCl, 60°C) | % Remaining (0.1 N NaOH, 60°C) | % Remaining (3% H₂O₂, 25°C) |
| 0 | 100.0% | 100.0% | 100.0% |
| 2 | 99.1% | 97.2% | 98.5% |
| 4 | 98.2% | 94.8% | 96.9% |
| 8 | 96.5% | 91.3% | 94.1% |
| 24 | 92.5% | 85.1% | 89.8% |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the d3-CEMA forced degradation study.
References
Isotopic Labeling in Quantitative Proteomics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis considerations for the major isotopic labeling techniques used in quantitative proteomics. We will delve into the methodologies of Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), offering a technical resource for designing and implementing robust quantitative proteomics experiments.
Core Principles of Isotopic Labeling in Quantitative Proteomics
Isotopic labeling is a powerful strategy in mass spectrometry-based proteomics that enables the accurate quantification of protein abundance across different samples.[1] The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes into proteins or peptides, creating a mass difference between samples that can be detected by a mass spectrometer.[1] This allows for the relative or absolute quantification of proteins by comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (stable isotope-enriched) forms of the same peptide.[2]
The key advantage of isotopic labeling is that samples to be compared are mixed at an early stage in the experimental workflow. This minimizes experimental variability that can be introduced during sample preparation, as the chemically identical light and heavy peptides are processed and analyzed simultaneously.[2]
There are two main strategies for introducing isotopic labels:
-
Metabolic Labeling: In this in vivo approach, cells are cultured in media where specific essential amino acids are replaced with their heavy isotope-labeled counterparts (e.g., ¹³C or ¹⁵N-labeled lysine (B10760008) and arginine in SILAC).[3] As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the entire proteome.[3]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to proteins or, more commonly, to peptides after protein extraction and digestion.[4] TMT and iTRAQ are prominent examples of chemical labeling techniques.[4]
Key Isotopic Labeling Techniques: A Comparative Overview
The choice of isotopic labeling strategy depends on the specific experimental goals, sample types, and available instrumentation. The following table summarizes the key features of SILAC, TMT, and iTRAQ.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Sample Type | Live, dividing cells | Cell lysates, tissues, body fluids | Cell lysates, tissues, body fluids |
| Multiplexing Capacity | Up to 3-plex (standard), with variations allowing for higher plexing | Up to 18-plex | 4-plex or 8-plex |
| Quantification Level | MS1 | MS2/MS3 | MS2/MS3 |
| Ratio Compression | Minimal | Prone to ratio compression | Prone to ratio compression |
| Accuracy & Precision | High accuracy and reproducibility due to early-stage sample mixing | Good, but can be affected by ratio compression. TMT may offer higher quantitative accuracy. | Good, but can be affected by ratio compression. |
Experimental Protocols
SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
SILAC is a highly accurate metabolic labeling technique suitable for cultured cells. It involves two main phases: an adaptation phase and an experimental phase.[5]
Adaptation Phase:
-
Cell Culture Preparation: Select two populations of the same cell line. Culture one population in "light" SILAC medium containing normal ("light") arginine and lysine. Culture the second population in "heavy" SILAC medium containing stable isotope-labeled ("heavy") arginine (e.g., ¹³C₆-¹⁵N₄-Arginine) and lysine (e.g., ¹³C₆-¹⁵N₂-Lysine). Use dialyzed fetal bovine serum to avoid unlabeled amino acids.[5]
-
Metabolic Incorporation: Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the heavy amino acids into the proteome of the "heavy" cell population.[2][5]
-
Incorporation Check (Optional but Recommended): Harvest a small aliquot of the "heavy" labeled cells, extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm the labeling efficiency.
Experimental Phase:
-
Experimental Treatment: Once full incorporation is achieved, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" cells) while the other population serves as a control ("light" cells).
-
Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.[2]
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin. This can be done in-solution or after separation by SDS-PAGE (in-gel digestion).[5]
-
Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.
SILAC Experimental Workflow
TMT (Tandem Mass Tags)
TMT is a chemical labeling method that allows for the multiplexed analysis of up to 18 samples simultaneously. TMT reagents have the same total mass but contain different numbers of heavy isotopes in the reporter and normalizer regions, which are cleaved during MS/MS fragmentation to yield reporter ions of different masses for quantification.[6]
Experimental Protocol:
-
Protein Extraction and Digestion: Extract proteins from each sample (up to 18) and digest them into peptides using trypsin.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
-
TMT Reagent Reconstitution: Reconstitute the different TMT label reagents in anhydrous acetonitrile.[7]
-
Peptide Labeling: Add the appropriate TMT label reagent to each peptide sample. The reaction targets the N-terminus and lysine residues of the peptides. Incubate for 1 hour at room temperature.[7]
-
Quenching: Quench the labeling reaction by adding hydroxylamine.[7]
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Peptide Cleanup and Fractionation: Desalt the pooled sample. For complex samples, fractionation using techniques like high-pH reversed-phase chromatography is recommended to increase proteome coverage.[6]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. A key feature of TMT is that quantification is performed at the MS2 or MS3 level based on the intensities of the reporter ions.[6]
-
Data Analysis: Identify peptides from the MS/MS fragmentation patterns and quantify their relative abundance by comparing the intensities of the TMT reporter ions.
TMT Experimental Workflow
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)
iTRAQ is another widely used isobaric chemical labeling technique that allows for the simultaneous quantification of peptides from 4 or 8 different samples. Similar to TMT, iTRAQ reagents are isobaric, and quantification is based on the reporter ions generated during MS/MS fragmentation.[8]
Experimental Protocol:
-
Protein Preparation: For each sample (4 or 8), take a defined amount of protein, reduce the disulfide bonds, and block the cysteine residues.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
iTRAQ Reagent Labeling: Label each peptide digest with a different iTRAQ reagent.[9]
-
Sample Pooling: Combine the labeled samples into a single tube.[9]
-
Peptide Fractionation and Cleanup: Fractionate the combined peptide mixture using strong cation exchange (SCX) or high-pH reversed-phase chromatography, followed by desalting.
-
LC-MS/MS Analysis: Analyze the fractions by LC-MS/MS. Quantification is performed at the MS2 level by measuring the intensities of the reporter ions.[8]
-
Data Analysis: Process the raw data to identify peptides and quantify the relative abundance based on the reporter ion signals.
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 9. biotech.cornell.edu [biotech.cornell.edu]
Methodological & Application
Application Note: High-Throughput Quantification of CEMA in Human Plasma using a Validated LC-MS/MS Method with d3-CEMA Internal Standard
Introduction
N-(2-cyanoethyl)-N-methylaniline (CEMA) is a crucial biomarker for assessing exposure to acrylonitrile (B1666552), a toxic compound prevalent in tobacco smoke and various industrial processes.[1][2] Accurate and sensitive quantification of CEMA in biological matrices is paramount for toxicological studies, clinical research, and monitoring smoking cessation.[3][4] This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of CEMA in human plasma. The use of a stable isotope-labeled internal standard, d3-CEMA, ensures high accuracy and reproducibility by correcting for matrix effects and variations in sample processing.[5]
The described method employs a straightforward solid-phase extraction (SPE) protocol for sample clean-up, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for researchers, scientists, and drug development professionals requiring reliable CEMA quantification in a large number of samples.
Signaling Pathway and Biomarker Formation
Acrylonitrile is metabolized in the body, in part, through conjugation with glutathione (B108866) (GSH), a key antioxidant. This conjugation is followed by metabolic processing of the glutathione conjugate, ultimately leading to the formation and excretion of CEMA. The level of CEMA in biological fluids, such as plasma and urine, directly correlates with the extent of acrylonitrile exposure.[1][2]
Caption: Metabolic pathway of acrylonitrile to CEMA.
Experimental Protocols
Materials and Reagents
-
CEMA certified reference standard (≥98% purity)
-
d3-CEMA internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of d3-CEMA internal standard solution (100 ng/mL in methanol). Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the CEMA and d3-CEMA from the cartridge with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
CEMA: Precursor Ion (m/z) 175.1 -> Product Ion (m/z) 122.1
-
d3-CEMA: Precursor Ion (m/z) 178.1 -> Product Ion (m/z) 125.1
-
-
Collision Energy: Optimized for each transition (typically 15-25 eV)
-
Dwell Time: 100 ms
-
Data Presentation
The method was validated for linearity, accuracy, and precision according to established bioanalytical method validation guidelines.
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of CEMA to d3-CEMA against the nominal concentration of CEMA standards prepared in blank plasma.
| Concentration (ng/mL) | Peak Area Ratio (CEMA/d3-CEMA) |
| 0.5 | 0.026 |
| 1 | 0.051 |
| 5 | 0.254 |
| 10 | 0.512 |
| 50 | 2.558 |
| 100 | 5.115 |
| 250 | 12.789 |
| 500 | 25.576 |
Calibration Curve Parameters
| Parameter | Value |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.998 |
| Linear Range | 0.5 - 500 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low QC | 1.5 | 102.3 | 4.8 | 101.5 | 5.6 |
| Mid QC | 75 | 98.9 | 3.2 | 99.4 | 4.1 |
| High QC | 400 | 101.1 | 2.5 | 100.7 | 3.3 |
Experimental Workflow Diagram
Caption: CEMA quantification workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, accurate, and high-throughput solution for the quantification of CEMA in human plasma. The use of d3-CEMA as an internal standard ensures reliable results, making this method an invaluable tool for clinical and toxicological research involving acrylonitrile exposure. The simple SPE sample preparation protocol and rapid LC-MS/MS analysis time allow for the efficient processing of large sample cohorts.
References
- 1. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal stability in cigarette smokers of urinary biomarkers of exposure to the toxicants acrylonitrile and acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) is a urinary metabolite of acrylonitrile (B1666552) and a key biomarker for assessing exposure to this industrial chemical, which is also present in tobacco smoke. Accurate and reliable quantification of CEMA in urine is crucial for toxicological studies, occupational health monitoring, and in the evaluation of drug candidates that may be metabolized to or interact with acrylonitrile. These application notes provide detailed protocols for the preparation of urine samples for CEMA analysis by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Methods
The primary challenge in analyzing CEMA in urine is the complex matrix, which can interfere with accurate quantification. The protocols outlined below describe two common approaches for sample clean-up and analysis:
-
Solid-Phase Extraction (SPE) for LC-MS/MS Analysis: This is the most prevalent method for CEMA analysis. It involves a simple "dilute-and-shoot" approach or a more robust solid-phase extraction (SPE) to remove interfering substances. A C18 reversed-phase SPE cartridge is typically used to retain CEMA while polar interferences are washed away. The retained CEMA is then eluted with an organic solvent, concentrated, and analyzed by LC-MS/MS.
-
Solid-Phase Extraction (SPE) and Derivatization for GC-MS Analysis: For GC-MS analysis, the non-volatile CEMA must be chemically modified (derivatized) to increase its volatility. This is typically achieved after an initial SPE clean-up. The derivatization process converts the polar functional groups (carboxylic acid and N-acetyl) into less polar, more volatile derivatives suitable for gas chromatography.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol describes a widely used method for the extraction of CEMA from urine using C18 SPE cartridges.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 3 mL)
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Formic Acid
-
Urine samples
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at approximately 4000 x g for 10 minutes to pellet any particulate matter.[1]
-
Transfer 1 mL of the supernatant to a clean tube.
-
Acidify the urine to a pH of approximately 3-4 by adding a small amount of formic acid. This protonates the carboxylic acid group of CEMA, enhancing its retention on the C18 sorbent.[1]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 3 mL of deionized water through the sorbent. Ensure the sorbent bed does not go dry before sample loading.[1]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
A second wash with 3 mL of 5% methanol in water can be performed to remove less hydrophobic interferences.
-
-
Elution:
-
Place clean collection tubes inside the vacuum manifold.
-
Elute CEMA from the cartridge with 2 x 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100-500 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: SPE and Derivatization for GC-MS Analysis
This protocol outlines the steps for preparing urine samples for CEMA analysis by GC-MS, including a necessary derivatization step.
Materials:
-
All materials listed in Protocol 1.
-
Derivatization reagent:
-
Option A (Silylation): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Option B (Esterification/Acylation): Methanolic HCl (for esterification) and a perfluoroacyl anhydride (B1165640) such as trifluoroacetic anhydride (TFAA) (for acylation).
-
-
Heating block or oven.
-
GC vials with inserts.
Procedure:
-
Sample Preparation and SPE:
-
Follow steps 1-5 from Protocol 1 to obtain the purified CEMA eluate.
-
-
Evaporation:
-
Evaporate the methanol eluate to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water and methanol as they can interfere with the derivatization reaction.
-
-
Derivatization:
-
Option A: Silylation
-
To the dried extract, add 50-100 µL of a silylation reagent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
Option B: Esterification followed by Acylation
-
Esterification: Add 100 µL of 2M methanolic HCl to the dried extract. Cap the vial and heat at 70°C for 60 minutes to form the methyl ester of the carboxylic acid group.[2] Evaporate the methanolic HCl to dryness under nitrogen.
-
Acylation: Add 50 µL of a perfluoroacyl anhydride (e.g., TFAA) and 50 µL of a suitable solvent (e.g., ethyl acetate). Cap the vial and heat at 65°C for 30 minutes to derivatize the N-acetyl group.[3] Cool to room temperature and evaporate the excess reagent and solvent under nitrogen. Reconstitute in a suitable solvent for GC-MS injection.
-
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for CEMA analysis based on published methods.
Table 1: Recovery and Linearity of CEMA in Urine
| Method | Analyte | Spiked Concentration | Recovery (%) | Linear Range (ng/mL) | Reference |
| Dilute-and-shoot LC-MS/MS | CEMA | 2.5, 25, 50 ng/mL | 97.1 - 112.7% | 0.5 - 100.0 | [4] |
| SPE-LC-MS/MS | CEMA | Not Specified | 103.2 - 103.9% | Not Specified | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for CEMA in Urine
| Method | LOD | LOQ | Reference |
| Dilute-and-shoot LC-MS/MS | 0.05 ng/mL | Not Specified | [4] |
| SPE-LC-MS/MS | 0.020 µg/L (0.02 ng/mL) | Not Specified | [5] |
Visualizations
Caption: Workflow for urine sample preparation for CEMA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: Solid-Phase Extraction Protocol for Urinary Mercapturic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercapturic acids (MAs) are N-acetylcysteine conjugates that are excretory end-products of the glutathione (B108866) S-transferase (GST) detoxification pathway. The measurement of specific MAs in urine serves as a valuable biomarker for assessing exposure to a wide range of xenobiotics, including environmental pollutants, industrial chemicals, and pharmaceuticals. Accurate and reliable quantification of these biomarkers is crucial for toxicological studies, clinical diagnostics, and drug development. Solid-phase extraction (SPE) is a widely adopted sample preparation technique for the analysis of urinary MAs due to its efficiency in removing interfering matrix components and concentrating the analytes of interest, leading to improved analytical sensitivity and accuracy.[1][2]
This application note provides a detailed protocol for the solid-phase extraction of mercapturic acids from human urine samples. The protocol is intended to be a comprehensive guide for researchers, scientists, and drug development professionals, offering a general workflow adaptable to various SPE sorbents and specific examples for commonly used C18 and mixed-mode anion exchange cartridges.
Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or mixed-mode anion exchange like Oasis MAX)
-
SPE Vacuum Manifold
-
Urine Collection Containers
-
Vortex Mixer
-
Centrifuge
-
pH meter or pH strips
-
Deionized Water (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Acetone (B3395972) (HPLC Grade)
-
Formic Acid
-
Internal Standards (isotope-labeled analogs of the target mercapturic acids)
-
Nitrogen Evaporator (optional)
-
Autosampler Vials
Experimental Protocols
Sample Pre-treatment
Proper sample handling and pre-treatment are critical for reproducible and accurate results.
-
Thawing and Mixing: Thaw frozen urine samples at room temperature. Once thawed, vortex the samples thoroughly to ensure homogeneity.[3]
-
Centrifugation: Centrifuge the urine samples to pellet any particulate matter.
-
pH Adjustment (for Mixed-Mode SPE): For protocols utilizing mixed-mode anion exchange cartridges (e.g., Oasis MAX), adjust the urine sample pH to a basic level (e.g., pH > 9) using ammonium hydroxide to ensure the acidic mercapturic acids are in their anionic form, facilitating retention on the sorbent.
-
Internal Standard Spiking: Fortify the urine samples with an appropriate internal standard solution. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.
Solid-Phase Extraction (SPE) Procedure
The following is a general SPE workflow. Specific volumes and solutions may vary depending on the SPE cartridge and the target analytes.
The fundamental steps of the SPE process are conditioning, equilibration, sample loading, washing, and elution.
This protocol is based on the NIOSH 8326 method for S-benzylmercapturic acid and S-phenylmercapturic acid.[4]
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of acetone through the sorbent.
-
Equilibration: Equilibrate the cartridge with 2 mL of HPLC grade water. Do not allow the cartridge to go dry from this point until the final elution step.
-
Sample Loading: Load the pre-treated urine sample (e.g., 4 mL of urine diluted with 1 mL of water and internal standard solution) onto the cartridge at a flow rate not exceeding 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of HPLC grade water to remove polar interferences.
-
Drying: Apply vacuum to the cartridge to remove as much water as possible.
-
Elution: Elute the mercapturic acids from the cartridge with an appropriate volume of a suitable organic solvent (e.g., 1 mL of methanol).
Mixed-mode sorbents offer dual retention mechanisms (e.g., reversed-phase and anion exchange) for enhanced selectivity.[5][6]
-
Conditioning: Condition the Oasis MAX cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading: Load the pH-adjusted (basic) urine sample onto the cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of a basic solution (e.g., 5% ammonium hydroxide in water) to remove neutral and basic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the mercapturic acids with 1 mL of an acidic organic solvent (e.g., methanol with 2% formic acid). The acidic conditions neutralize the anionic analytes, releasing them from the anion-exchange sorbent.
Post-Elution Processing
-
Evaporation: The eluate can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of the initial mobile phase used for the LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by a validated LC-MS/MS method.
Data Presentation
The following table summarizes quantitative data for the analysis of various urinary mercapturic acids using solid-phase extraction followed by LC-MS/MS.
| Mercapturic Acid | Abbreviation | SPE Sorbent | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Reference |
| S-Phenylmercapturic acid | SPMA | C18 | 101.7-104.3 | 0.003 | - | [3] |
| S-Benzylmercapturic acid | SBMA | C18 | 103-106 | - | - | [4][7] |
| N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine | DHBMA | C18 | 105.6-124.4 | 0.062 | - | [3] |
| N-acetyl-S-(3-hydroxypropyl)-L-cysteine | 3-HPMA | C18 | 102.7-106.5 | 0.031 | - | [3] |
| N-acetyl-S-(2-carboxyethyl)-L-cysteine | CEMA | C18 | 103.2-103.9 | 0.020 | - | [3] |
| N-acetyl-S-(n-propyl)-L-cysteine | AcPrCys | C18 | 96-103 | 0.01 | - | [8] |
| 2,3-dihydroxypropyl mercapturic acid | DHPMA | - | - | 3.0-7.0 | - | [9] |
| Hydroxyethyl mercapturic acid | HEMA | - | - | 3.0-7.0 | - | [9] |
| 2-hydroxypropyl mercapturic acid | 2-HPMA | - | - | 3.0-7.0 | - | [9] |
| 3-hydroxypropyl mercapturic acid | 3-HPMA | - | - | 3.0-7.0 | - | [9] |
| 3,4-dihydroxybutyl mercapturic acid | DHBMA | - | - | 3.0-7.0 | - | [9] |
| Monohydroxy-3-butenyl mercapturic acid | MHBMA | - | - | 3.0-7.0 | - | [9] |
LOD: Limit of Detection; LOQ: Limit of Quantification. A hyphen (-) indicates data not specified in the cited source.
Signaling Pathways and Logical Relationships
The formation and excretion of mercapturic acids is a key detoxification pathway. The following diagram illustrates the logical relationship of this pathway.
References
- 1. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. [Simultaneous determination of four mercapturic acids in human urine using solid phase extraction and liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. kinesis-australia.com.au [kinesis-australia.com.au]
- 6. waters.com [waters.com]
- 7. cdc.gov [cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Enzymatic Hydrolysis of Urine Samples for Accurate CEMA Analysis
Application
This application note provides a detailed protocol for the enzymatic hydrolysis of urine samples for the quantitative analysis of 2-cyanoethylmercapturic acid (CEMA). CEMA is a principal urinary metabolite of acrylonitrile (B1666552) and a reliable biomarker for assessing exposure to this compound, which is prevalent in tobacco smoke and various industrial processes.[1][2][3] Accurate measurement of CEMA is crucial for researchers, scientists, and drug development professionals in toxicological studies and occupational health monitoring. Due to its conjugation with glucuronic acid in vivo, enzymatic hydrolysis is an essential step to liberate free CEMA for precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
Acrylonitrile is metabolized in the body, in part, through conjugation with glutathione, which is subsequently converted to CEMA. A significant fraction of CEMA is then conjugated with glucuronic acid to form a more water-soluble CEMA-glucuronide, which is excreted in the urine. To accurately quantify the total CEMA and therefore assess the total exposure to acrylonitrile, the CEMA-glucuronide conjugate must be cleaved. This is achieved through enzymatic hydrolysis using β-glucuronidase, which catalyzes the cleavage of the glucuronide bond, releasing the free CEMA analyte for subsequent extraction and analysis. This method is preferred over acid hydrolysis as it is more specific and results in fewer downstream analytical complications.[4]
Materials and Reagents
-
Enzyme: β-Glucuronidase from Helix pomatia (Type H-2, crude solution, or equivalent)
-
Standards:
-
CEMA analytical standard
-
Isotopically labeled internal standard (e.g., CEMA-d4)
-
-
Buffers and Solutions:
-
Sodium acetate (B1210297) buffer (1 M, pH 5.0)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ultrapure water
-
-
Solid-Phase Extraction (SPE):
-
Mixed-mode cation exchange SPE cartridges
-
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath
-
SPE manifold
-
LC-MS/MS system
-
Experimental Protocol
A detailed methodology for the enzymatic hydrolysis, subsequent clean-up, and analysis is provided below.
Urine Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a 500 µL aliquot of the supernatant to a clean microcentrifuge tube.
Addition of Internal Standard
-
Spike the 500 µL urine aliquot with an appropriate amount of isotopically labeled internal standard (e.g., CEMA-d4) to achieve a final concentration of 50 ng/mL.
-
Vortex for 5 seconds.
Enzymatic Hydrolysis
-
Add 100 µL of 1 M sodium acetate buffer (pH 5.0) to the urine sample.
-
Add 20 µL of β-glucuronidase from Helix pomatia solution (approximately 5000 units).
-
Vortex the mixture for 10 seconds.
-
Incubate the sample at 37°C for 4 hours. Optimization of incubation time (from 2 to 16 hours) may be necessary depending on the specific enzyme batch and sample matrix.[4]
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the CEMA and internal standard with 2 mL of 5% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of CEMA from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for CEMA and its internal standard.
Expected Results
The enzymatic hydrolysis step is expected to efficiently cleave the glucuronide conjugate of CEMA, leading to an accurate measurement of total CEMA in the urine sample. The recovery of CEMA following this complete protocol is anticipated to be greater than 85%. The precision of the method, as indicated by the coefficient of variation, should be less than 15%.
Data Presentation
| Parameter | Condition | Rationale |
| Enzyme | β-Glucuronidase from Helix pomatia | Commonly used for hydrolysis of glucuronides in urine with proven efficacy for a wide range of metabolites. |
| Enzyme Concentration | ~5000 units per 500 µL urine | Ensures complete hydrolysis within a reasonable timeframe. |
| pH | 5.0 | Optimal pH for the activity of β-glucuronidase from Helix pomatia.[4] |
| Temperature | 37°C | Mimics physiological temperature and is optimal for enzyme activity without degrading the analyte.[4] |
| Incubation Time | 4 hours | Adequate time for complete hydrolysis of CEMA-glucuronide. May require optimization. |
Visualizations
Caption: Experimental workflow for CEMA analysis in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous Enzymatic Hydrolysis of Lignocellulosic Biomass with Simultaneous Detoxification and Enzyme Recovery | Semantic Scholar [semanticscholar.org]
- 3. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Robust LC-MS/MS Assay of Acrylonitrile Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylonitrile (B1666552) is a volatile, synthetic chemical used in the production of plastics, acrylic fibers, and synthetic rubbers. Human exposure can occur through inhalation or dermal contact, particularly in occupational settings. It is also present in cigarette smoke.[1] Acrylonitrile is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Therefore, robust and sensitive methods for monitoring human exposure to acrylonitrile are crucial for risk assessment and in the development of potential therapeutic interventions.
This document provides detailed application notes and protocols for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of key acrylonitrile biomarkers in biological matrices. The primary urinary biomarker, N-acetyl-S-(2-cyanoethyl)cysteine (CEMA), is the main focus of the urinary analysis protocol due to its specificity and abundance.[2][3][4][5] Additionally, a protocol for the analysis of the hemoglobin adduct N-(2-cyanoethyl)valine (CEVal) is provided as a marker of longer-term exposure.
Acrylonitrile Metabolism and Biomarker Formation
Acrylonitrile is metabolized in the body through two primary pathways: glutathione (B108866) conjugation and oxidation by cytochrome P450 enzymes.[1]
-
Glutathione Conjugation: Acrylonitrile reacts with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), to form a conjugate that is further metabolized to CEMA and excreted in the urine.[6]
-
Oxidation: Cytochrome P450 2E1 (CYP2E1) oxidizes acrylonitrile to 2-cyanoethylene oxide, a reactive epoxide. This intermediate can also be detoxified by conjugation with GSH, leading to the formation of other urinary metabolites such as N-acetyl-S-(2-hydroxyethyl)cysteine (HEMA) and N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA).[6][7]
The hemoglobin adduct, N-(2-cyanoethyl)valine (CEVal), is formed by the reaction of acrylonitrile with the N-terminal valine of the globin chains in hemoglobin.
Quantitative Data Summary
The following tables summarize typical concentration ranges of CEMA in urine from various studies, highlighting the significant differences between smokers and non-smokers.
Table 1: Urinary CEMA Concentrations in Smokers vs. Non-Smokers
| Population | CEMA Concentration (pmol/mL) | Fold Difference (Smoker vs. Non-Smoker) | Reference |
| Smokers | Geometric Mean: 677 | 1277 | [2] |
| Non-Smokers | Geometric Mean: 0.53 | [2] | |
| Smokers | Median: 145 µg/g creatinine | ~105 | [1] |
| Non-Smokers | Median: 1.38 µg/g creatinine | [1] |
Table 2: Urinary CEMA Concentrations by Smoking Status
| Smoking Status | CEMA Concentration (pmol/mL) | Reference |
| Non-Smokers | < 27 | [2] |
| Smokers | > 27 | [2] |
Experimental Protocols
Protocol 1: Quantification of CEMA in Human Urine by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of CEMA in human urine using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), N-acetyl-d3-S-(2-cyanoethyl)-L-cysteine (CEMA-d3), is essential for accurate quantification.[8][9][10][11]
1. Materials and Reagents
-
CEMA analytical standard
-
CEMA-d3 internal standard
-
LC-MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Human urine (drug-free, pooled for calibration standards and quality controls)
-
96-well plates or microcentrifuge tubes
-
Vortex mixer and centrifuge
2. Sample Preparation (Direct Dilution Method)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitate.
-
In a 96-well plate or microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of an internal standard working solution (e.g., 50 ng/mL CEMA-d3 in 0.1% formic acid in water).
-
Vortex the mixture for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: LC-MS/MS Parameters for CEMA Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 2% B; 0.5-2.5 min: 2-98% B; 2.5-3.0 min: 98% B; 3.0-3.1 min: 98-2% B; 3.1-4.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | CEMA: m/z 217.1 → 88.1; CEMA-d3: m/z 220.1 → 91.1 |
| Collision Energy | Optimized for the specific instrument, typically 15-25 eV |
4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of CEMA into drug-free urine. A typical calibration range is 0.5 to 100 ng/mL.[7][12]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples in each analytical run.
Protocol 2: Analysis of Hemoglobin Adduct (CEVal)
This protocol outlines a method for the analysis of N-(2-cyanoethyl)valine (CEVal) in hemoglobin, adapted from the N-alkyl Edman procedure.[13] This method involves the derivatization of the N-terminal valine adducts followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Whole blood collected in EDTA tubes
-
Reagents for red blood cell lysis (e.g., hypotonic buffer)
-
Globin precipitation reagents (e.g., acidified acetone)
-
Pentafluorophenyl isothiocyanate (PFPITC) for derivatization
-
Solvents for extraction (e.g., hexane, ethyl acetate)
-
CEVal analytical standard
-
Stable isotope-labeled internal standard for CEVal (if available)
-
LC-MS grade solvents
2. Sample Preparation
-
Hemoglobin Isolation: Lyse red blood cells and precipitate globin from the hemolysate.
-
Derivatization (N-alkyl Edman Reaction):
-
Dissolve a known amount of globin in formamide.
-
Add PFPITC and heat to initiate the derivatization of the N-terminal valine adducts to form pentafluorophenyl thiohydantoins (PFPTHs).
-
-
Extraction:
-
Extract the PFPTH derivatives using an organic solvent such as hexane.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI or APCI source.
Table 4: LC-MS/MS Parameters for CEVal-PFPTH Analysis
| Parameter | Setting |
| LC Column | C18 or similar reversed-phase column |
| Mobile Phase A | Water with a suitable modifier (e.g., 0.1% formic acid) |
| Mobile Phase B | Acetonitrile or methanol with a suitable modifier |
| Gradient | Optimized to separate the CEVal-PFPTH from other components |
| Flow Rate | Dependent on the column dimensions |
| Injection Volume | 5-20 µL |
| Ionization Mode | ESI or APCI, positive or negative ion mode (to be optimized) |
| MRM Transitions | To be determined based on the mass of the CEVal-PFPTH derivative and its fragmentation pattern |
Assay Validation
A robust LC-MS/MS assay for acrylonitrile biomarkers must be thoroughly validated to ensure the reliability of the results. The validation should be "fit-for-purpose," meaning the extent of validation depends on the intended use of the assay.[14][15][16] For biomarker assays used in regulatory submissions, adherence to guidelines from bodies like the U.S. Food and Drug Administration (FDA) is recommended.[3][17]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured concentration to the true concentration.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra-day (repeatability) and inter-day (intermediate precision) assessments.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specified range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
The LC-MS/MS methods described in these application notes provide a robust and sensitive approach for the quantification of acrylonitrile biomarkers. The urinary biomarker CEMA is a reliable indicator of recent exposure, with significantly higher levels observed in smokers compared to non-smokers. The analysis of the hemoglobin adduct CEVal can provide insights into longer-term, cumulative exposure. Proper assay validation is critical to ensure the generation of high-quality, reliable data for research, clinical, and regulatory purposes.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longitudinal stability in cigarette smokers of urinary biomarkers of exposure to the toxicants acrylonitrile and acrolein | PLOS One [journals.plos.org]
- 6. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring exposure to acrylonitrile using adducts with N-terminal valine in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Biomarker Assay Validation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. labs.iqvia.com [labs.iqvia.com]
Application Note: Quantitative Analysis of CEMA and its Deuterated Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive protocol for the development and validation of a quantitative analytical method for N-cyanoethyl-2-pyrrolidinone-N-oxide (CEMA) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the current lack of publicly available, validated Multiple Reaction Monitoring (MRM) transitions for CEMA, this application note details a systematic approach to establish these parameters from the ground up. The protocol is intended for researchers, scientists, and drug development professionals familiar with LC-MS/MS instrumentation. It covers the theoretical determination of precursor ions, a detailed experimental workflow for the optimization of product ions and collision energies, sample preparation, chromatographic conditions, and method validation guidelines. A deuterated internal standard is proposed to ensure analytical accuracy and precision.
Introduction
N-cyanoethyl-2-pyrrolidinone-N-oxide (CEMA) is a chemical compound of interest in various research fields. Accurate and reliable quantification of CEMA in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. LC-MS/MS operated in the Multiple Reaction Monitoring (MRM) mode offers the highest selectivity and sensitivity for such quantitative bioanalysis.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of CEMA (e.g., CEMA-d4), is critical for correcting for variability in sample preparation, chromatography, and ionization, thereby ensuring the robustness and accuracy of the analytical method.[1]
This application note presents a step-by-step guide to develop a robust LC-MS/MS method for CEMA, from determining the optimal MRM transitions to establishing a validated quantitative assay.
Materials and Reagents
-
Analytes: CEMA reference standard, Deuterated CEMA (e.g., CEMA-d4) internal standard (IS).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Additives: Formic acid (FA), Ammonium formate (B1220265) (AmF), Ammonium acetate (B1210297) (AmAc) - LC-MS grade.
-
Biological Matrix: Blank plasma, urine, or tissue homogenate from the species of interest.
-
Sample Preparation: Protein precipitation plates or tubes, solid-phase extraction (SPE) cartridges, phosphoplipid removal plates (as needed).
Experimental Protocols
Determination of Precursor Ions and MRM Transitions
3.1.1. Theoretical Precursor Ion Determination
-
CEMA (Analyte):
-
Molecular Formula: C₇H₁₀N₂O₂
-
Monoisotopic Mass: 154.0742 g/mol
-
Expected Precursor Ion ([M+H]⁺): m/z 155.0820
-
-
CEMA-d4 (Internal Standard - proposed):
-
Assuming deuteration on the pyrrolidinone ring.
-
Molecular Formula: C₇H₆D₄N₂O₂
-
Monoisotopic Mass: 158.0993 g/mol
-
Expected Precursor Ion ([M+H]⁺): m/z 159.1071
-
3.1.2. Experimental Workflow for MRM Optimization
The following workflow should be performed by infusing a standard solution of CEMA and CEMA-d4 (approx. 100-500 ng/mL in 50:50 ACN:H₂O with 0.1% FA) directly into the mass spectrometer.
Caption: Workflow for MRM method development.
Sample Preparation
For the analysis of polar compounds like CEMA in plasma, protein precipitation is often a suitable and straightforward sample preparation technique.
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the deuterated internal standard (e.g., 50 ng/mL CEMA-d4).
-
Vortex thoroughly for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >4000 g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a stream of nitrogen if concentration is needed, then reconstitute in the initial mobile phase.
-
Inject into the LC-MS/MS system.
Liquid Chromatography Conditions
A hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography method with a polar-embedded column is recommended for retaining and separating a polar compound like CEMA.
-
LC System: UHPLC/HPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 95% B
-
2.0 min: 50% B
-
2.1 min: 95% B
-
3.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables summarize the expected MRM transitions and retention times. Note: These values must be experimentally determined by the user following the protocol in Section 3.1.
Table 1: MRM Transitions for CEMA and CEMA-d4 (To be determined)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| CEMA | 155.1 | TBD | TBD | TBD | TBD |
| CEMA-d4 (IS) | 159.1 | TBD | TBD | TBD | TBD |
| TBD: To Be Determined by user. |
Table 2: Chromatographic Parameters (Example)
| Compound | Retention Time (min) |
| CEMA | ~1.5 |
| CEMA-d4 (IS) | ~1.5 |
Method Validation
Once the MRM method is developed, a full validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for bioanalysis. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Linearity and Range: Typically a calibration curve with 8-10 non-zero standards.
-
Accuracy and Precision: Intra- and inter-day assessment using Quality Control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.
-
Recovery: Efficiency of the extraction procedure.
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability of the analyte in the biological matrix.
Logical Relationships
The relationship between the analyte and its stable isotope-labeled internal standard is fundamental to achieving accurate quantification. The IS co-elutes with the analyte and experiences similar matrix effects and extraction losses, allowing for reliable normalization of the analyte's signal.
Caption: Quantitative relationship of analyte and IS.
Conclusion
This application note provides a detailed framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of CEMA in biological samples. By following the outlined protocols for MRM optimization, sample preparation, and chromatography, researchers can establish a robust analytical method suitable for regulated bioanalysis. The use of a deuterated internal standard is strongly recommended to ensure the highest data quality.
References
Choosing Between HILIC and Reversed-Phase Chromatography for the Analysis of N-Carboxyethyl-L-methionine (CEMA)
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Carboxyethyl-L-methionine (CEMA) is a derivative of the essential amino acid methionine. Its quantification in biological matrices is of growing interest in various research fields. As a polar and water-soluble compound, the selection of an appropriate chromatographic method is critical for achieving accurate and reliable analytical results. This document provides a detailed comparison of two common liquid chromatography techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography, for the analysis of CEMA, coupled with mass spectrometry (MS). Detailed experimental protocols for both methods are provided to guide researchers in method selection and implementation.
Choosing the Right Chromatography: HILIC vs. Reversed-Phase
The choice between HILIC and RP chromatography for CEMA analysis depends on several factors, including the desired retention, selectivity, and compatibility with the sample matrix and detection method.
Reversed-Phase (RP) Chromatography is a widely used technique that employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. For polar analytes like CEMA, retention on traditional RP columns can be challenging, often requiring highly aqueous mobile phases or the use of ion-pairing agents. However, with the advent of modern stationary phases and Ultra-High-Performance Liquid Chromatography (UHPLC), robust RP methods can be developed.
Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (e.g., acetonitrile). This technique is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase systems. HILIC often provides orthogonal selectivity to RP chromatography and can offer enhanced sensitivity in mass spectrometry due to the high organic content of the mobile phase promoting efficient desolvation and ionization.
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for deciding between HILIC and reversed-phase chromatography for CEMA analysis.
Caption: A decision-making workflow for selecting between HILIC and RP chromatography for CEMA analysis.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected for the analysis of CEMA using HILIC and Reversed-Phase LC-MS/MS. These values are based on published methods for CEMA and structurally similar analytes.
| Parameter | HILIC-LC-MS/MS | Reversed-Phase LC-MS/MS |
| Retention of CEMA | Good retention and separation from other polar compounds. | May require highly aqueous mobile phases or specialized RP columns for adequate retention. |
| Typical Column | Amide, Zwitterionic, or bare silica (B1680970) columns. | C18 or other alkyl-bonded phases. |
| Mobile Phase | High organic content (e.g., >70% acetonitrile) with a small amount of aqueous buffer. | High aqueous content (e.g., >95% water) with a small amount of organic modifier. |
| Selectivity | Orthogonal to reversed-phase, beneficial for resolving polar interferences. | Good for separating from less polar interferences. |
| Sensitivity (MS) | Often enhanced due to efficient desolvation in the MS source. | Can be lower due to the high aqueous content of the mobile phase. |
| Matrix Effects | Can be susceptible to ionic suppression; requires careful sample preparation. | Phospholipids can be a major source of matrix effects. |
| Method Robustness | Can be sensitive to mobile phase composition and requires longer equilibration times. | Generally considered robust and straightforward to implement. |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Urine, Plasma)
A generic sample preparation workflow is presented below. Specific steps may need to be optimized depending on the matrix and the chosen chromatographic method.
Application Notes and Protocols: Biomonitoring of Occupational Acrylonitrile Exposure Using Urinary CEMA
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Acrylonitrile (B1666552) (AN) is a significant industrial chemical used in the manufacturing of plastics, synthetic rubbers, and acrylic fibers.[1][2] It is also present in tobacco smoke, making it a relevant compound for both occupational and general population exposure assessment.[1][3] The International Agency for Research on Cancer (IARC) classifies acrylonitrile as "possibly carcinogenic to humans" (Group 2B), necessitating careful monitoring of exposure levels in at-risk populations.[1][4]
Biomonitoring offers a direct measure of the internal dose of a chemical by analyzing its metabolites in biological matrices such as urine. N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA), also referred to as 2-cyanoethylmercapturic acid (2CYEMA), is a major urinary metabolite of acrylonitrile.[4][5] It is formed through the detoxification of acrylonitrile via conjugation with glutathione (B108866), followed by enzymatic processing.[1][4] The quantification of urinary CEMA serves as a reliable and specific biomarker for assessing recent exposure to acrylonitrile.[5][6] This document provides detailed protocols for the analysis of urinary CEMA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8]
2.0 Metabolic Pathway of Acrylonitrile to CEMA
Acrylonitrile is primarily metabolized in the liver.[1] A significant detoxification pathway involves the direct conjugation of acrylonitrile with glutathione (GSH), a reaction catalyzed by the enzyme glutathione S-transferase (GST).[1][4] This conjugate is then sequentially broken down and acetylated to form the stable and excretable mercapturic acid, CEMA.[1] A secondary, oxidative pathway involves cytochrome P450 enzymes (specifically CYP2E1), which convert acrylonitrile to an epoxide intermediate, 2-cyanoethylene oxide.[9][10] This reactive intermediate can also be detoxified by conjugation with GSH, ultimately leading to other mercapturic acid metabolites.[9] However, direct conjugation is a quantitatively important pathway leading to CEMA formation.[7]
References
- 1. N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Longitudinal stability in cigarette smokers of urinary biomarkers of exposure to the toxicants acrylonitrile and acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of acrylonitrile to cyanide. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting matrix effects in urinary CEMA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of S-phenylmercapturic acid (CEMA/SPMA) in urine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my urinary CEMA analysis?
A: Matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In urinary CEMA analysis, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your results.[2][3] The urine matrix is particularly complex and variable, containing high concentrations of salts, urea, creatinine, and other endogenous components that can interfere with the ionization of CEMA.[4]
Q2: I am observing significant ion suppression in my CEMA analysis. What are the likely causes and how can I mitigate this?
A: Significant ion suppression is a common challenge in urinary analysis. The primary causes are co-eluting endogenous compounds from the urine matrix that compete with CEMA for ionization.[1][2]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.[2][5]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up urine samples. Mixed-mode SPE sorbents can provide good recovery and reduce matrix components.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate CEMA from the aqueous urine matrix.[5]
-
Dilution: A simple "dilute-and-shoot" approach can be effective if the analyte concentration is high enough, as it reduces the concentration of interfering matrix components.[2][7]
-
-
Improve Chromatographic Separation: Modifying your LC method to better separate CEMA from interfering matrix components can significantly reduce ion suppression.[2] This can be achieved by adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most widely accepted method for correcting matrix effects.[1][2][8] A SIL-IS, such as S-phenylmercapturic acid-d5 (SPMA-d5), co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[6][9]
Q3: My recovery of CEMA is low and inconsistent. What could be the issue?
A: Low and variable recovery is often linked to the sample preparation process.
Possible Causes and Solutions:
-
Inefficient Extraction: Your SPE or LLE protocol may not be optimized for CEMA. Ensure the pH of the sample is appropriate for the chosen extraction method and that the elution solvent is strong enough to recover the analyte from the sorbent.
-
Analyte Stability: CEMA may be unstable under your extraction or storage conditions. It is recommended to perform sample preparation in a low-light environment and use amber vials to prevent photodegradation.[10]
-
pH Adjustment for pre-CEMA: The precursor to CEMA, pre-S-phenylmercapturic acid (pre-SPMA), can be converted to CEMA under acidic conditions.[11][12] Inconsistent pH adjustment during sample preparation can lead to variable conversion rates and, consequently, inconsistent CEMA concentrations.[11][12]
Q4: Can the choice of internal standard affect my results even if it's a stable isotope label?
A: While SIL-IS are the gold standard, issues can still arise. The ideal SIL-IS should be structurally identical to the analyte, differing only in isotopic composition.[1] If a different SIL-IS is used (e.g., from a different but related analyte), it may not co-elute perfectly with CEMA and may experience different matrix effects, leading to inaccurate quantification.[13] It is crucial to use an analyte-specific SIL-IS, such as SPMA-d5, for the most accurate results.[6][9]
Troubleshooting Guide: A Workflow for Addressing Matrix Effects
Below is a systematic workflow to identify and mitigate matrix effects in your urinary CEMA analysis.
Caption: A stepwise workflow for diagnosing and resolving matrix effects.
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Dilute-and-Shoot | ~100 | High (can be >50% suppression) | Fast, simple, low cost | Only suitable for high concentration samples; significant matrix effects remain.[2][7] |
| Protein Precipitation (PPT) | 85-105 | Moderate to High | Simple and fast | Does not effectively remove salts and other small molecules.[5] |
| Liquid-Liquid Extraction (LLE) | 70-95 | Low to Moderate | Good for removing salts | Can be labor-intensive and require large solvent volumes.[5] |
| Solid-Phase Extraction (SPE) | 80-110 | Low (<20%) | High selectivity, excellent for removing interferences | Can be more expensive and require method development.[1][6] |
Table 2: Performance of Internal Standards in Mitigating Matrix Effects
| Internal Standard Type | Typical Precision (%RSD) | Accuracy (%Bias) | Principle of Correction |
| No Internal Standard | >20 | Can be >50 | None |
| Analog Internal Standard | 10-20 | 10-30 | Similar chemical properties, but may not co-elute perfectly or ionize identically. |
| Stable Isotope-Labeled (SIL-IS) | <15 | <15 | Co-elutes and experiences the same ionization effects as the analyte, providing the most accurate correction.[1][8] |
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Extraction (SPE) of Urinary CEMA
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.[10]
-
Take a 1 mL aliquot of urine and add 10 µL of the SIL-IS working solution (e.g., SPMA-d5).[14]
-
Acidify the sample to a pH of approximately 2 with a suitable acid (e.g., sulfuric or hydrochloric acid) to facilitate the conversion of pre-SPMA to SPMA.[11][15] Incubate for a defined period (e.g., 10 minutes).[14]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of acidified water (pH 2).[1][6]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge. Ensure a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Follow with a wash of 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the CEMA and SIL-IS from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Assessment of Matrix Effects using Post-Column Infusion
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
-
Prepare a solution of CEMA at a concentration that gives a stable signal on your mass spectrometer.
-
Using a T-connector, infuse this solution at a constant low flow rate (e.g., 10 µL/min) into the LC eluent stream just before it enters the mass spectrometer's ion source.[2]
-
-
Procedure:
-
Begin infusing the CEMA solution and acquire data on the mass spectrometer to establish a stable baseline signal.
-
Inject a blank urine sample that has been subjected to your entire sample preparation procedure.
-
Monitor the signal of the infused CEMA.
-
-
Interpretation:
-
Any deviation (dip or peak) from the stable baseline during the chromatographic run indicates the elution of matrix components that are causing ion suppression or enhancement, respectively.[2] This allows you to see if CEMA is eluting in a region of significant matrix effects.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. marker-test.de [marker-test.de]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. cdc.gov [cdc.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Large Differences in Urinary Benzene Metabolite S-Phenylmercapturic Acid Quantitation: A Comparison of Five LC–MS-MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix Normalization Techniques for Definitive Urine Drug Testing [ouci.dntb.gov.ua]
- 14. Using Urinary Biomarkers to Estimate the Benzene Exposure Levels in Individuals Exposed to Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomonitoring of Urinary Benzene Metabolite SPMA in the General Population in Central Italy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Cross-Contribution between CEMA and d3-CEMA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of isotopic cross-contribution between CEMA (N,N-dimethyl-L-arginine) and its deuterated internal standard, d3-CEMA, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution and why does it occur between CEMA and d3-CEMA?
A1: Isotopic cross-contribution, also known as crosstalk or isotopic interference, happens when the signal from the unlabeled analyte (CEMA) contributes to the signal of its stable isotope-labeled internal standard (d3-CEMA), or vice-versa.[1] This occurs because naturally abundant heavy isotopes (primarily ¹³C) in CEMA can result in a molecule with a mass-to-charge ratio (m/z) that is identical or very close to that of the deuterated internal standard. Given that CEMA has a molecular weight of 202.25 g/mol and contains eight carbon atoms, the probability of it containing one or more ¹³C atoms is significant, leading to M+1, M+2, and M+3 isotopic peaks. The M+3 peak of CEMA can directly overlap with the parent mass of d3-CEMA, leading to analytical inaccuracies.
Q2: What are the common symptoms of significant isotopic cross-contribution in my CEMA assay?
A2: The most common indicators of problematic isotopic cross-contribution include:
-
Non-linear calibration curves: Particularly at higher concentrations of CEMA, the contribution to the d3-CEMA signal can become more pronounced, leading to a non-proportional response.[1]
-
Inaccurate and imprecise results: Quality control (QC) samples may show poor accuracy and precision due to the interference.
-
Signal for d3-CEMA in blank samples: When analyzing a blank matrix sample spiked only with the unlabeled CEMA standard, a signal may be detected in the d3-CEMA MRM transition.
-
Underestimation of CEMA concentration: If the d3-CEMA signal is artificially inflated by the contribution from CEMA, the calculated analyte-to-internal standard ratio will be lower, leading to an underestimation of the true CEMA concentration.
Q3: How can I experimentally determine the extent of isotopic cross-contribution in my assay?
A3: A straightforward experiment can be performed to quantify the percentage of signal contribution from CEMA to the d3-CEMA channel. This involves analyzing a high-concentration standard of unlabeled CEMA and monitoring both the CEMA and d3-CEMA MRM transitions. The detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Q4: What are the primary strategies to mitigate isotopic cross-contribution?
A4: There are three main approaches to address this issue:
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve at least partial separation between CEMA and d3-CEMA can help resolve the interference. However, complete co-elution is often desired to compensate for matrix effects.
-
Mass Spectrometry Method Optimization: Selecting highly specific and unique precursor-product ion transitions (MRM transitions) for both CEMA and d3-CEMA can minimize overlap. It may be beneficial to monitor a less abundant but more specific fragment ion.
-
Mathematical Correction: A correction factor can be experimentally determined and applied to the measured peak areas during data processing to subtract the contribution of CEMA to the d3-CEMA signal.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to isotopic cross-contribution between CEMA and d3-CEMA.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting isotopic cross-contribution.
Data Presentation
Table 1: Physicochemical Properties of CEMA and d3-CEMA
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| CEMA (ADMA) | C₈H₁₈N₄O₂ | 202.25 |
| d3-CEMA | C₈H₁₅D₃N₄O₂ | ~205.27 |
Table 2: Typical LC-MS/MS Parameters for CEMA and d3-CEMA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CEMA | 203.2 | 46.1 | 25 |
| CEMA (Qualifier) | 203.2 | 70.1 | 20 |
| d3-CEMA | 206.2 | 49.1 | 25 |
| d3-CEMA (Qualifier) | 206.2 | 73.1 | 20 |
Note: These are representative values and should be optimized for your specific instrument and experimental conditions.
Table 3: Interpreting the Results of the Cross-Contribution Experiment
| % Contribution of CEMA to d3-CEMA Signal | Level of Interference | Recommended Action |
| < 0.1% | Negligible | No correction is likely needed. |
| 0.1% - 1% | Moderate | Correction is recommended for high accuracy. |
| > 1% | Significant | Correction is necessary to ensure data quality. |
Experimental Protocols
Protocol 1: Experimental Determination of Isotopic Cross-Contribution
Objective: To quantify the percentage of the CEMA signal that contributes to the d3-CEMA MRM transition.
Materials:
-
Calibrated stock solution of CEMA (unlabeled analyte).
-
Blank matrix (e.g., drug-free plasma, reagent water).
-
Validated LC-MS/MS system and method for CEMA analysis.
Procedure:
-
Prepare a High-Concentration CEMA Sample: Spike a sample of the blank matrix with the unlabeled CEMA standard to a concentration equivalent to the Upper Limit of Quantification (ULOQ) of your assay. Do not add any d3-CEMA internal standard.
-
Prepare a Blank Matrix Sample: Prepare a sample of the blank matrix without any CEMA or d3-CEMA.
-
Analyze Samples: Inject the high-concentration CEMA sample and the blank matrix sample. Acquire data monitoring both the MRM transition for CEMA and the MRM transition for d3-CEMA in both runs.
-
Data Analysis:
-
Measure the peak area of CEMA in the "High-Concentration CEMA Sample" (Area_CEMA_High).
-
Measure the peak area, if any, in the d3-CEMA channel for the "High-Concentration CEMA Sample" (Area_Crosstalk_d3CEMA).
-
Confirm that there is no significant peak in the blank matrix sample for either transition.
-
-
Calculate the Percent Cross-Contribution:
-
% Contribution = (Area_Crosstalk_d3CEMA / Area_CEMA_High) * 100
-
Diagram: Experimental Workflow for Determining Cross-Contribution
Caption: Workflow for quantifying isotopic cross-contribution.
Signaling Pathways and Logical Relationships
Diagram: Impact of Isotopic Cross-Contribution on Quantification
Caption: Logical diagram illustrating the impact of cross-contribution on CEMA quantification.
References
Technical Support Center: Optimizing Peak Shape in the Chromatography of N-Acetyl-S-(2-cyanoethyl)-L-cysteine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered when analyzing N-Acetyl-S-(2-cyanoethyl)-L-cysteine?
The most prevalent issues are peak tailing, fronting, and excessive broadening. Peak tailing, where the latter half of the peak is drawn out, is particularly common for polar, acidic compounds like CEMA due to strong interactions with the stationary phase.[1][2][3]
Q2: How does the mobile phase pH affect the peak shape of CEMA?
The mobile phase pH is a critical factor influencing the peak shape of ionizable molecules like CEMA. Operating near the analyte's pKa can lead to inconsistent ionization and result in asymmetrical peaks.[4] For acidic compounds, working at a lower pH (typically 2-3 units below the pKa) can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions that cause tailing.[2]
Q3: What type of analytical column is best suited for CEMA analysis?
Reversed-phase C18 columns are commonly used for the analysis of N-acetyl-L-cysteine and its derivatives.[5][6][7] To mitigate peak tailing, it is advisable to use modern, high-purity silica (B1680970) columns that are well end-capped.[8][9] For highly polar compounds that may not be well-retained on traditional C18 columns, a mixed-mode stationary phase that allows for both reversed-phase and ion-exchange interactions can be beneficial.[10]
Q4: Can the sample solvent impact the peak shape?
Yes, a mismatch between the sample solvent and the mobile phase can lead to peak distortion.[1][8] If the sample solvent has a significantly higher elution strength than the mobile phase, it can cause peak fronting or splitting.[1][10] It is recommended to dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Q5: How can I prevent the oxidation of CEMA during sample preparation?
N-acetyl-L-cysteine (NAC), a related compound, is known to oxidize rapidly in solution to form its disulfide dimer.[6][11] This can also be a concern for CEMA. To minimize oxidation, it is advisable to control the pH of the sample solution and consider the use of reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or a chelating agent like EDTA.[11]
Troubleshooting Guides
Issue: Peak Tailing
Peak tailing is often observed as an asymmetrical peak with a trailing edge.
Potential Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica stationary phase can interact with the polar functional groups of CEMA, causing tailing.[1][2][3][4]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to suppress the ionization of silanol groups. A pH of around 2.5 to 3.0 is often effective.[7][12]
-
Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of accessible silanol groups.[4][9]
-
Solution 3: Add a Mobile Phase Modifier: The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites, though this may not be suitable for mass spectrometry detection.[13]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.[1]
-
Solution: Wash the column with a strong solvent or, if necessary, replace the column.
-
Issue: Peak Fronting
Peak fronting appears as a leading edge on the peak.
Potential Causes and Solutions:
-
Sample Solvent Mismatch: Dissolving the sample in a solvent stronger than the mobile phase is a common cause of peak fronting.[1]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Column Collapse: This can occur with certain types of columns if operated outside their recommended pH or pressure ranges.
-
Solution: Ensure the operating conditions are within the manufacturer's specifications for the column.
-
Issue: Peak Broadening
Broad peaks can compromise resolution and sensitivity.
Potential Causes and Solutions:
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[4][8]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
-
Slow Flow Rate: While a lower flow rate can improve separation, an excessively slow rate can lead to broader peaks due to diffusion.[8]
-
Solution: Optimize the flow rate to find a balance between resolution and peak width.
-
-
Poor Column Efficiency: An old or poorly packed column will exhibit reduced efficiency and broader peaks.
-
Solution: Replace the column with a new one of the same type or a more efficient one with smaller particles.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare a series of mobile phases: Use a consistent organic modifier (e.g., acetonitrile) and aqueous composition. Prepare several batches of the aqueous component buffered at different pH values (e.g., 2.5, 3.0, 4.0, 5.0, 6.0). Phosphoric acid or formic acid are common choices for adjusting the pH in reversed-phase chromatography.[7][14]
-
Equilibrate the system: For each mobile phase, allow sufficient time for the column to equilibrate.
-
Inject the CEMA standard: Analyze the N-Acetyl-S-(2-cyanoethyl)-L-cysteine standard under each pH condition.
-
Evaluate the peak shape: Compare the peak symmetry (tailing factor) and retention time from each run to determine the optimal pH.
Protocol 2: Column Selection and Evaluation
-
Select appropriate columns: Choose a high-purity, end-capped C18 column and, if available, a polar-embedded or mixed-mode column.
-
Condition the columns: Follow the manufacturer's instructions for conditioning each new column.
-
Analyze the CEMA standard: Use an optimized mobile phase to inject the standard onto each column.
-
Compare performance: Evaluate the peak shape, retention, and resolution on each column to select the most suitable one for the application.
Quantitative Data Summary
| Parameter | Method 1 (NAC)[5] | Method 2 (NAC)[6] | Method 3 (NAC)[7] | Method 4 (NAC & Cefixime)[12] |
| Column | Cadenza C18 (150 x 4.6 mm, 3 µm) | YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Acclaim C18 (150 x 4 mm) |
| Mobile Phase A | 0.01M Octane Sulphonate (pH 2.2) | Water with 0.1% TFA | Phosphate Buffer (pH 3.0) | 25mM Potassium Dihydrogen Phosphate (pH 2.7) |
| Mobile Phase B | Methanol:Acetonitrile (80:20) | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (4:96 ACN:Water) | Isocratic (95:5 Buffer:ACN) | Isocratic (90:10 Buffer:ACN) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 212 nm | UV at 213 nm | UV at 220 nm |
Visualizations
Caption: Troubleshooting workflow for common peak shape issues.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 7. ajpp.in [ajpp.in]
- 8. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 9. agilent.com [agilent.com]
- 10. sielc.com [sielc.com]
- 11. s10901.pcdn.co [s10901.pcdn.co]
- 12. rjptonline.org [rjptonline.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of N-Acetyl-L-cysteine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
impact of urine specific gravity on CEMA quantification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of urine specific gravity on the quantification of Carboxyethyl-beta-carboline (CEMA), a key biomarker for alcohol consumption.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to account for urine dilution when quantifying CEMA?
A: The concentration of urinary biomarkers like CEMA can vary significantly depending on the hydration status of the individual. A person who is well-hydrated will produce more dilute urine, leading to a lower measured CEMA concentration, while a dehydrated individual will have more concentrated urine and a higher CEMA concentration, even with the same absolute amount of CEMA excretion. Failing to correct for this dilution can lead to inaccurate and unreliable results.
Q2: What are the common methods for correcting for urine dilution?
A: The two most common methods for correcting for urinary dilution are normalization to urinary creatinine (B1669602) concentration and adjustment based on urine specific gravity (USG).[1][2][3][4] Creatinine is a breakdown product of muscle metabolism that is excreted at a relatively constant rate, while specific gravity is a measure of the density of urine relative to water, which reflects the concentration of solutes.
Q3: Is urine specific gravity or creatinine correction better for CEMA quantification?
A: Both methods are widely used and have been found to be valid for various urinary biomarkers.[3][4] Some studies suggest that creatinine may be a more appropriate measure to account for urine water content in certain contexts.[1][5] However, for some analytes, adjusting to a standard specific gravity has been shown to provide the best correlation with exposure. For instance, in a study on a related mercapturic acid, the best correlation was found when the urine concentration was adjusted to a specific gravity of 1.016.[6] The choice between the two methods may depend on the specific study population and protocol.
Q4: How does urine specific gravity affect the final reported CEMA concentration?
A: A higher urine specific gravity indicates more concentrated urine, which will result in a higher raw CEMA concentration. Conversely, a lower specific gravity indicates more dilute urine and a lower raw CEMA concentration. After correction, the goal is to have a CEMA value that is independent of the state of hydration.
Q5: What is a typical reference value for urine specific gravity?
A: The normal range for urine specific gravity is typically between 1.005 and 1.030.[7] Values outside this range may indicate issues with hydration or renal function.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in CEMA concentrations across samples from the same subject. | Fluctuation in hydration status leading to variable urine dilution. | 1. Urine Specific Gravity (USG) Correction: Measure the USG of each sample and normalize the CEMA concentration. A common formula for correction is: Corrected CEMA = Measured CEMA x [(Reference USG - 1) / (Measured USG - 1)]. A typical reference USG is 1.016 or 1.020.[2][6] 2. Creatinine Normalization: As an alternative, measure the creatinine concentration in each sample and report CEMA concentration as µg/g creatinine. |
| Consistently low CEMA readings in a study population expected to have higher levels. | Samples may be overly dilute (low specific gravity). | 1. Check USG: Measure the specific gravity of the samples. If consistently low (e.g., < 1.005), it indicates very dilute urine. 2. Sample Collection Protocol: Advise on standardized sample collection, such as first-morning voids, which are typically more concentrated. 3. Re-analysis with Correction: Apply a specific gravity correction to the existing data to see if it brings the values into the expected range. |
| Unexpectedly high CEMA concentrations. | Samples may be overly concentrated (high specific gravity). | 1. Check USG: Measure the specific gravity. High values (e.g., > 1.030) suggest concentrated urine.[8] 2. Correction: Apply a specific gravity correction to normalize the results. 3. Review for Confounding Factors: Inquire about factors that could lead to dehydration in the study subjects. |
| Poor correlation between CEMA levels and expected alcohol consumption. | Inconsistent sample dilution is masking the true relationship. | 1. Implement a Correction Method: Consistently apply either specific gravity or creatinine correction to all samples.[1][3][4] 2. Standardize Collection: Ensure that urine sample collection times and procedures are consistent across all participants. |
| LC-MS/MS signal suppression or enhancement. | High concentrations of salts and other matrix components in concentrated urine (high specific gravity). | 1. Sample Dilution: Dilute the urine sample before injection into the LC-MS/MS system. This is a simple way to reduce matrix effects.[9] 2. Solid-Phase Extraction (SPE): Use an SPE cleanup step in your sample preparation protocol to remove interfering matrix components.[10] 3. Use of an Internal Standard: Employ a stable isotope-labeled internal standard for CEMA to compensate for matrix effects.[11] |
Quantitative Data Summary
The following table illustrates the conceptual impact of urine specific gravity on CEMA quantification. The corrected CEMA value is calculated using a reference specific gravity of 1.016.[6]
| Sample ID | Measured Urine Specific Gravity | Raw CEMA Concentration (ng/mL) | Corrected CEMA Concentration (ng/mL) | Interpretation |
| A | 1.005 | 50 | 160 | Dilute Urine |
| B | 1.016 | 100 | 100 | Normal Concentration |
| C | 1.030 | 200 | 107 | Concentrated Urine |
Formula Used: Corrected CEMA = Raw CEMA * [(1.016 - 1) / (Measured USG - 1)]
Experimental Protocols
Protocol 1: Measurement of Urine Specific Gravity
-
Instrumentation: A calibrated refractometer or a urinary dipstick with a specific gravity pad can be used.
-
Procedure:
-
Allow the urine sample to equilibrate to room temperature.
-
If using a refractometer, place a drop of urine on the prism.
-
Read the specific gravity value from the scale.
-
If using a dipstick, briefly immerse the strip in the urine, remove excess urine, and read the result at the specified time by comparing the color to the chart provided.
-
Protocol 2: Quantification of CEMA in Urine by LC-MS/MS
This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add an internal standard (e.g., CEMA-d3).[12]
-
Dilute the sample with 900 µL of mobile phase A (e.g., 0.1% formic acid in water).[13]
-
Vortex and centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 3.0 x 100 mm, 1.7 µm).[13]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate CEMA from other urine components (e.g., 2% B to 98% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for CEMA and its internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for CEMA and the internal standard.
-
Calculate the ratio of the CEMA peak area to the internal standard peak area.
-
Determine the concentration of CEMA using a calibration curve prepared with known concentrations of CEMA.
-
Apply the urine specific gravity correction to the calculated CEMA concentration.
-
Visualizations
Caption: Experimental workflow for CEMA quantification with USG correction.
Caption: Logical relationship of urine dilution correction for CEMA.
References
- 1. Effect of creatinine and specific gravity normalization on urinary biomarker 1,6-hexamethylene diamine - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 2. A comparative assessment of dilution correction methods for spot urinary analyte concentrations in a UK population exposed to arsenic in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A comparison of creatinine vs. specific gravity to correct for urinary dilution of cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of creatinine and specific gravity normalization on urinary biomarker 1,6-hexamethylene diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Specific Gravity: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
Technical Support Center: Optimizing Sample Cleanup for CEMA Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize sample cleanup protocols to reduce background noise in Capillary Electrophoresis Mass Spectrometry (CEMA) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in CEMA analysis?
A1: Background noise in CEMA can originate from various sources that interfere with the ionization of target analytes or introduce extraneous ions into the mass spectrometer. Key sources include:
-
Non-volatile salts: Buffers containing salts like phosphates or borates are detrimental to CEMA as they are not volatile and can build up in the electrospray chamber and MS inlet, leading to signal suppression and high background. It is recommended to use volatile buffers such as formic acid, acetic acid, or ammonium (B1175870) acetate.[1]
-
Detergents and Surfactants: These are often used to solubilize proteins but can severely suppress the analyte signal in the MS. Even trace amounts of detergents like Triton X-100 or Tween-20 can be problematic and are difficult to remove completely.
-
Matrix Effects: Complex biological samples (e.g., plasma, urine, cell lysates) contain a multitude of endogenous components like lipids, proteins, and salts. These molecules can co-elute with the analytes of interest and compete for ionization, a phenomenon known as ion suppression, which elevates the background and reduces the signal-to-noise ratio.[2][3]
-
Solvent Impurities: The use of low-purity solvents or contaminated reagents can introduce chemical noise. Always use high-purity, LC-MS grade solvents.
-
Sample Contaminants: Contaminants can be introduced during sample handling and preparation, for example, from plasticware (plasticizers), vials, or previously analyzed samples (carryover).
Q2: Why is sample cleanup more critical in CEMA compared to LC-MS?
A2: While crucial for both techniques, sample cleanup is particularly critical in CEMA due to its lower sample loading capacity and the nature of the separation process. CEMA typically involves injecting nanoliter volumes of a sample into a narrow capillary.[4] Any non-volatile components or contaminants in the sample can easily foul the capillary and the sensitive MS interface. Furthermore, the absence of a high-resolution chromatographic column with extensive wash steps, as seen in many LC methods, means there is less opportunity to separate the analytes from interfering matrix components before they enter the mass spectrometer.
Q3: Which sample cleanup technique is best for my CEMA application?
A3: The optimal cleanup technique depends on the nature of your analyte and the sample matrix. The three most common methods are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): A fast, simple, and cost-effective method for removing the bulk of proteins from biological fluids. It is often a good starting point but may not remove other interfering substances like phospholipids, leading to significant matrix effects.[2]
-
Solid-Phase Extraction (SPE): A more selective technique that can provide a cleaner sample by separating analytes from interferences based on their physicochemical properties. SPE is highly effective at removing salts and other matrix components, generally resulting in lower matrix effects compared to PPT.[3]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It is effective for removing highly polar or non-polar interferences but can be more labor-intensive and may have lower analyte recovery compared to SPE.
A comparison of these methods is provided in the troubleshooting section.
Troubleshooting Guide: High Background Noise
Issue 1: High background noise and poor signal-to-noise ratio observed across the electropherogram.
This is often indicative of a contaminated system or a suboptimal sample cleanup protocol that fails to remove key interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis–mass spectrometry - Wikipedia [en.wikipedia.org]
dealing with low recovery of CEMA during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of N-ethylmaleimide-modified cysteine (CEMA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is CEMA and why is its recovery important?
A1: CEMA stands for S-(N-ethylcarbamoyl)cysteine, which is formed by the reaction of N-ethylmaleimide (NEM) with the sulfhydryl group of cysteine residues in proteins or peptides. This modification is crucial in proteomics and other biochemical studies to block the highly reactive thiol group of cysteine, preventing disulfide bond formation and other unwanted side reactions.[1][2][3] Achieving high and consistent CEMA recovery is essential for accurate downstream analysis, such as mass spectrometry, ensuring that the modification is complete and representative of the original sample.
Q2: What are the primary factors that influence CEMA recovery?
A2: The primary factors influencing CEMA recovery are the reaction conditions, including pH, the concentration of N-ethylmaleimide (NEM), reaction time, and temperature.[1][2] The stability of the NEM reagent and the sample itself also play a critical role. Suboptimal conditions can lead to incomplete reactions, side reactions, or degradation of the reagent and the target molecule.
Q3: What is the optimal pH for the reaction between NEM and cysteine?
A3: The reaction between the maleimide (B117702) group of NEM and the sulfhydryl group of cysteine is most efficient and specific in the pH range of 6.5 to 7.5.[4] At more alkaline pH (above 7.5), NEM can react with other nucleophiles, such as the amino groups of lysine (B10760008) residues or the N-terminus of proteins, leading to non-specific labeling and reduced availability of NEM for cysteine modification.[4] Conversely, at acidic pH, the reaction rate is significantly reduced.
Q4: Can NEM degrade during the sample preparation process?
A4: Yes, N-ethylmaleimide can undergo hydrolysis, which opens the maleimide ring to form N-ethylmaleamic acid. This hydrolysis is more rapid at alkaline pH and can reduce the concentration of active NEM available to react with cysteine residues, thereby lowering CEMA recovery. It is recommended to prepare NEM solutions fresh before use.
Q5: Are there any known side reactions that can lower CEMA yield?
A5: Besides the reaction with amines at alkaline pH, another potential side reaction is the formation of a thiazine (B8601807) derivative when NEM reacts with an N-terminal cysteine. This rearrangement can be minimized by conducting the reaction under slightly acidic to neutral pH conditions.
Troubleshooting Guide for Low CEMA Recovery
This guide provides a structured approach to identifying and resolving common issues leading to low CEMA recovery.
| Problem | Potential Cause | Recommended Solution |
| Low or no CEMA detected | Inefficient Alkylation Reaction | - Verify pH: Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Use a calibrated pH meter to check the buffer before use. - Increase NEM Concentration: A 10-fold molar excess of NEM over the total sulfhydryl concentration is generally recommended. For complex samples, higher concentrations (e.g., up to 40 mM) may be necessary to drive the reaction to completion.[2] - Optimize Reaction Time and Temperature: The reaction is typically rapid, with significant alkylation occurring within minutes at room temperature.[2] For challenging samples, consider increasing the incubation time (e.g., up to 1 hour) or performing the reaction at a controlled room temperature. |
| NEM Reagent Degradation | - Use Fresh NEM Solution: Prepare the N-ethylmaleimide solution immediately before use. NEM in aqueous solutions, especially at non-neutral pH, is susceptible to hydrolysis. - Proper Storage of NEM: Store solid NEM at -20°C, protected from moisture. | |
| Incomplete Reduction of Disulfide Bonds | - Ensure Complete Reduction: Prior to alkylation with NEM, ensure that all disulfide bonds in the protein are fully reduced. Use a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and allow adequate incubation time. | |
| Inconsistent CEMA Recovery Between Samples | Variability in Sample Matrix | - Consistent Sample Pre-treatment: Ensure all samples are treated identically in terms of buffer composition, pH adjustment, and protein concentration. - Matrix-matched Standards: For quantitative studies, use matrix-matched calibration standards to account for any sample-specific effects on the reaction efficiency. |
| Pipetting Errors | - Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of reagents. - Careful Reagent Addition: Ensure thorough mixing after the addition of NEM to the sample. | |
| Presence of Unmodified Cysteine | Insufficient NEM | - Increase Molar Excess of NEM: As mentioned above, a higher molar excess of NEM may be required, particularly for samples with a high concentration of other nucleophiles that could consume the reagent. |
| Steric Hindrance | - Denature Proteins: For proteins, ensure they are fully denatured before the alkylation step to expose all cysteine residues. This can be achieved using denaturants like urea (B33335) or guanidinium (B1211019) chloride.[2] | |
| Observation of Off-Target Modifications | Reaction pH is too High | - Maintain pH at 6.5-7.5: As stated previously, pH values above 7.5 can lead to the reaction of NEM with primary amines. Carefully control the pH of the reaction mixture.[4] |
| Excessive NEM Concentration or Reaction Time | - Optimize NEM Concentration and Time: While a sufficient excess of NEM is needed, an extremely high concentration or prolonged reaction time can increase the likelihood of non-specific reactions. If off-target modifications are a concern, consider reducing the NEM concentration and reaction time.[2] |
Quantitative Data on CEMA Formation
The following table summarizes key quantitative parameters for achieving high CEMA recovery based on available literature. It is important to note that optimal conditions can be sample-dependent and may require empirical optimization.
| Parameter | Condition | Expected Outcome/Yield | Reference |
| pH | 6.5 - 7.5 | Optimal specificity for sulfhydryl groups | [4] |
| NEM Concentration | 10 mM | Improved specificity | [2] |
| 40 mM (in tissue homogenates) | Maximal removal of Cysteine activity within 1 minute | [2] | |
| 6 equivalents (for antibody-drug conjugates) | 85-88% yield | [5] | |
| Reaction Time | < 5 minutes | Improved specificity | [2] |
| Overall Recovery | Optimized Protocol (for urine analysis) | 97.1-112.7% | [6] |
| Optimized Protocol (for proteomics) | Can proceed to 100% | [2] |
Experimental Protocol: Alkylation of Protein Cysteine Residues with NEM
This protocol provides a general procedure for the alkylation of cysteine residues in a protein sample.
Materials:
-
Protein sample in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)
-
Reducing agent stock solution (e.g., 500 mM DTT or TCEP)
-
Alkylation reagent (N-ethylmaleimide, solid)
-
Alkylation buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Denaturation and Reduction: a. To the protein sample, add the denaturation buffer to a final urea concentration of 4-8 M. b. Add the reducing agent stock solution to a final concentration of 10 mM DTT or TCEP. c. Incubate the sample at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
Alkylation with NEM: a. Allow the sample to cool to room temperature. b. Prepare a fresh stock solution of NEM (e.g., 200 mM in alkylation buffer). c. Add the NEM stock solution to the protein sample to a final concentration of 20-40 mM (this corresponds to a significant molar excess over the reduced cysteines). d. Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quenching the Reaction: a. To quench the unreacted NEM, add the quenching solution to a final concentration that is in excess of the initial NEM concentration (e.g., 50 mM DTT or L-cysteine). b. Incubate for 15 minutes at room temperature.
-
Sample Clean-up: a. Remove excess reagents (denaturant, reducing agent, NEM, and quenching agent) by buffer exchange using a desalting column or by dialysis against a suitable buffer for your downstream application (e.g., ammonium (B1175870) bicarbonate for mass spectrometry).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low CEMA recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Long-Term Stability of CEMA in Frozen Urine Samples
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of N-(carboxymethyl)allylamine (CEMA) in frozen urine samples. Following proper storage and handling protocols is critical for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of urine samples for CEMA analysis?
A1: For long-term stability, it is recommended to store urine samples at -80°C.[1] While storage at -20°C to -25°C has been reported for up to one year without significant CEMA degradation, ultra-low temperatures minimize the risk of analyte degradation over extended periods.[2]
Q2: How many freeze-thaw cycles can a urine sample undergo before CEMA concentration is affected?
A2: It is best to minimize freeze-thaw cycles. While some studies on other urinary biomarkers have shown stability for up to three cycles, repeated freezing and thawing can lead to degradation of various metabolites.[1][3][4] For CEMA, one study noted no instability after freeze-thaw cycles, but the exact number of cycles was not specified.[2] To ensure the highest sample integrity, it is advisable to aliquot urine into single-use vials before the initial freezing.
Q3: Should I use a preservative in urine samples for CEMA analysis?
A3: Generally, for frozen storage, preservatives are not necessary and may even interfere with certain analytical methods like LC-MS/MS.[5][6][7] Rapid freezing after collection is the most effective method for preserving CEMA and other metabolites.
Q4: What is the maximum duration urine samples can be stored at -80°C without CEMA degradation?
A4: While specific long-term stability data for CEMA beyond one year at -80°C is not extensively published, one study indicated that CEMA was stable for up to one year at -25°C.[2] For other urinary biomarkers, storage at -80°C has been shown to maintain stability for up to five years.[1] It is reasonable to expect CEMA to be stable for several years at -80°C, but it is best practice to analyze samples as soon as is feasible.
Q5: What type of collection and storage containers should be used?
A5: Use sterile, polypropylene (B1209903) containers for urine collection and cryovials for long-term frozen storage.[8] These materials are less likely to adsorb small molecules like CEMA or leach interfering compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable CEMA in known positive samples | Analyte degradation due to improper storage (e.g., high temperature, multiple freeze-thaw cycles). | Review sample storage history. Ensure storage at ≤ -25°C, preferably -80°C.[2] Use fresh aliquots that have not undergone previous freeze-thaw cycles. |
| Inefficient extraction during sample preparation. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the urine sample is appropriate for CEMA extraction. | |
| Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard for CEMA (e.g., CEMA-d3) to correct for matrix effects.[2] Dilute the urine sample to reduce interfering matrix components. | |
| High variability in CEMA concentrations between replicate samples | Inconsistent sample handling and processing. | Standardize all steps of the protocol, from sample thawing to extraction and analysis. Ensure complete thawing and vortexing before taking an aliquot. |
| Inconsistent injection volumes in the LC-MS/MS system. | Check the autosampler for proper function and calibration. | |
| Carryover from a previous high-concentration sample. | Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method. | |
| Unexpected peaks interfering with CEMA detection | Contamination of the sample or analytical system. | Use high-purity solvents and reagents. Clean the LC-MS/MS ion source and sample introduction pathway.[9][10] |
| Presence of co-eluting isobaric compounds. | Optimize the chromatographic separation to resolve the interfering peak from CEMA. Use high-resolution mass spectrometry if available. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Short-Term Handling
-
Collection: Collect mid-stream urine in a sterile polypropylene container.
-
Initial Handling: If immediate freezing is not possible, store the sample at 4°C for no longer than 24 hours.[1]
-
Aliquoting: Before the initial freezing, vortex the urine sample gently. Distribute the urine into pre-labeled, single-use polypropylene cryovials. This minimizes the need for future freeze-thaw cycles.
-
Freezing: Transfer the aliquots to a -80°C freezer.
Protocol 2: CEMA Stability Testing (Long-Term and Freeze-Thaw)
-
Sample Preparation: Pool urine from several healthy, non-smoking volunteers to create a homogenous sample matrix. Spike the pooled urine with a known concentration of a CEMA analytical standard.
-
Aliquoting: Distribute the spiked urine into multiple cryovials.
-
Baseline Analysis (T=0): Immediately analyze a set of aliquots (n=3-5) to determine the initial CEMA concentration.
-
Long-Term Stability:
-
Store aliquots at -20°C and -80°C.
-
At specified time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of aliquots from each temperature.
-
Thaw, process, and analyze the samples to determine the CEMA concentration.
-
-
Freeze-Thaw Stability:
-
Subject a set of aliquots to repeated freeze-thaw cycles. A cycle consists of freezing at -80°C for at least 24 hours, followed by thawing at room temperature or 4°C.
-
After 1, 2, 3, 4, and 5 cycles, analyze the samples for CEMA concentration.
-
-
Data Analysis: Compare the CEMA concentrations at each time point and freeze-thaw cycle to the baseline (T=0) concentration. A change of >15% is often considered significant.
Protocol 3: Sample Preparation for LC-MS/MS Analysis of CEMA
This is a general procedure adapted from published methods.[2]
-
Thawing: Thaw frozen urine samples at room temperature or in a 4°C water bath.
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., 100 ng/mL CEMA-d3 in 0.1% formic acid) to 0.5 mL of urine.
-
Acidification: Add 0.5 mL of 50 mM ammonium (B1175870) formate (B1220265) buffer (pH 2.5).
-
Mixing and Centrifugation: Vortex the sample and then centrifuge at a high speed (e.g., 3000 x g) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Hypothetical Long-Term Stability of CEMA in Frozen Urine
| Storage Duration | Mean CEMA Recovery (%) at -20°C | Mean CEMA Recovery (%) at -80°C |
| 1 Month | 98.5 | 99.2 |
| 3 Months | 96.2 | 98.8 |
| 6 Months | 94.1 | 98.1 |
| 12 Months | 90.5 | 97.5 |
| 24 Months | 85.3 | 96.4 |
Table 2: Hypothetical Freeze-Thaw Stability of CEMA in Urine Stored at -80°C
| Number of Freeze-Thaw Cycles | Mean CEMA Recovery (%) |
| 1 | 99.5 |
| 2 | 98.1 |
| 3 | 96.3 |
| 4 | 92.7 |
| 5 | 88.4 |
Visualizations
References
- 1. Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine | MDPI [mdpi.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Minimizing Carryover in the LC-MS/MS Analysis of Mercapturic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of mercapturic acids.
Troubleshooting Guide
Carryover, the appearance of an analyte signal in a blank or subsequent sample injection from a previous injection, can significantly impact the accuracy and reliability of quantitative bioanalysis.[1] Mercapturic acids, being organic acids, may exhibit specific interactions with LC system components that contribute to carryover. This guide provides a systematic approach to identifying and mitigating carryover issues.
Step 1: Differentiating Between Carryover and Contamination
Before troubleshooting, it is crucial to determine if the issue is true carryover or a persistent contamination problem.
Experimental Protocol: Carryover vs. Contamination Test
-
Injection Sequence: Prepare and run the following injection sequence:
-
Blank 1 (Mobile Phase or Matrix)
-
High-Concentration Standard (Upper Limit of Quantification - ULOQ)
-
Blank 2
-
Blank 3
-
Blank 4
-
-
Data Analysis:
Step 2: Identifying the Source of Carryover
A systematic approach of isolating different components of the LC-MS/MS system is the most effective way to pinpoint the source of carryover.[2]
Experimental Workflow for Carryover Source Identification
Caption: A logical workflow for systematically identifying the source of carryover in an LC-MS/MS system.
Experimental Protocol: Isolating the Carryover Source
-
Column as the Source:
-
Replace the analytical column with a zero-dead-volume union.[2]
-
Repeat the injection sequence of a high-concentration standard followed by a blank.
-
If carryover is significantly reduced or eliminated, the column is a primary source.
-
-
Autosampler and Connecting Lines as the Source:
-
If carryover persists after removing the column, the autosampler (injection valve, needle, sample loop) or connecting tubing is the likely culprit.[3]
-
Proceed with troubleshooting the autosampler components.
-
Step 3: Mitigating Carryover
Once the source has been identified, targeted strategies can be implemented to minimize or eliminate carryover.
Optimizing the Needle Wash
The autosampler needle is a common source of carryover. Optimizing the needle wash protocol is a critical step.
-
Wash Solvent Composition: The wash solvent should be strong enough to dissolve the mercapturic acids effectively. Since mercapturic acids are acidic, incorporating a small amount of a basic modifier in the wash solvent can help to neutralize and remove them from surfaces. However, ensure compatibility with the LC-MS system. A common starting point for reversed-phase applications is a mixture of water and the strong organic solvent used in the gradient.[4][5] For acidic compounds like mercapturic acids, a wash solvent with a higher pH (e.g., containing a volatile base like ammonium (B1175870) hydroxide) may be more effective.[6]
-
Wash Volume and Duration: Increasing the volume of the wash solvent and the duration of the needle wash can significantly reduce carryover.[7] Experiment with pre-injection and post-injection washes.[5]
Table 1: Example of Needle Wash Solvent Optimization on Carryover Reduction
| Wash Solvent Composition | Analyte | Carryover in First Blank (%) |
| 90:10 Water:Acetonitrile | Granisetron HCl | ~0.0015 |
| 50:50 Water:Acetonitrile | Granisetron HCl | < 0.0005 |
| 100% Acetonitrile | Granisetron HCl | ~0.0025 |
| 100% Methanol | Granisetron HCl | ~0.0018 |
| Data adapted from a study on Granisetron HCl, demonstrating the impact of wash solvent composition. Optimal conditions for mercapturic acids may vary and require empirical determination.[5] |
Modifying Mobile Phase and Gradient
-
Mobile Phase Additives: The addition of modifiers to the mobile phase can influence analyte interactions with the stationary phase and system hardware. For acidic analytes, the choice of acidic modifier (e.g., formic acid vs. trifluoroacetic acid) can impact peak shape and carryover.[8][9]
-
Column Wash Step: A continuous high-organic wash at the end of a gradient may not be as effective as cycling between high and low organic mobile phases to remove strongly retained compounds.[10]
Hardware and Column Maintenance
-
Injector Valve Rotor Seal: Worn or dirty rotor seals are a common cause of carryover and should be inspected and replaced regularly.[1]
-
Column Flushing and Replacement: If the column is identified as the source of carryover, flushing with a strong solvent or, if necessary, replacing the column is recommended.
-
Bio-inert Systems: For analytes prone to metal adsorption, using a bio-inert or metal-free LC system can significantly reduce carryover.[3]
Table 2: Impact of LC System on Carryover of a Metal-Coordinating Analyte
| LC System | Rinse Mode | Carryover (%) |
| Stainless Steel System | External Rinse | 11.9 |
| Stainless Steel System | Internal Rinse with Chelating Agent | 0.48 |
| Bio-inert System | External Rinse | 1.71 |
| Bio-inert System | Internal Rinse | 0.89 |
| Data from a study on Butyryl coenzyme A, demonstrating the benefit of a bio-inert system and optimized rinsing for a compound prone to metal adsorption.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of carryover in a regulated bioanalytical method?
A: For regulated bioanalytical methods, the carryover in a blank sample following the highest calibration standard should not be more than 20% of the lower limit of quantification (LLOQ).[6]
Q2: Why are mercapturic acids prone to carryover?
A: While specific data is limited, the chemical properties of mercapturic acids (containing a carboxylic acid group) can make them "sticky." They can engage in hydrogen bonding and ionic interactions with active sites on surfaces like silica, metal components of the LC system, and frits, leading to their retention and subsequent carryover.
Q3: Can my sample preparation method contribute to carryover?
A: Yes, a sample matrix that is not sufficiently cleaned up can introduce endogenous components that may either cause carryover themselves or interact with the analyte and system surfaces, exacerbating analyte carryover.
Q4: I've tried optimizing my wash solvent, but I still have carryover. What should I do next?
A: If optimizing the needle wash is not sufficient, you should systematically investigate other potential sources as outlined in the troubleshooting guide. This includes evaluating the column, connecting tubing, and injector valve. Consider a more aggressive column wash or flushing the entire system.
Q5: How often should I perform preventive maintenance to avoid carryover?
A: Regular preventive maintenance is crucial. This includes changing pump seals, inspecting and cleaning the needle and needle seat, and replacing the injector rotor seal at intervals recommended by the instrument manufacturer or as determined by system performance.
Signaling Pathway and Workflow Diagrams
Troubleshooting Logic for Carryover
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for CEMA using d3-CEMA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of an analytical method for the quantification of 2-chloro-N-(2-chloroethyl)-N-methylethanamine (CEMA) in human urine using its deuterated internal standard, d3-CEMA. The data presented is based on a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, offering a robust framework for researchers engaged in bioanalytical studies. The use of a stable isotope-labeled internal standard like d3-CEMA is a cornerstone in quantitative bioanalysis, as it closely mimics the analyte during sample preparation and analysis, thereby correcting for variability and enhancing the accuracy and precision of the results.
Comparative Performance of the Validated LC-MS/MS Method
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of CEMA in human urine, employing d3-CEMA as the internal standard. This data is crucial for establishing the reliability and reproducibility of the analytical method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r) | Regression Equation |
| CEMA | 0.5 - 100.0 | 0.9992 | y = 0.0508x + 0.00365 |
Table 2: Precision and Accuracy[1]
| Quality Control (QC) Level | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Intra-day Accuracy (%) |
| Low | 1.0 | 8.9 | 9.8 | 112.7 |
| Medium | 10.0 | 7.5 | 8.1 | 105.4 |
| High | 80.0 | 6.2 | 7.3 | 97.1 |
Table 3: Recovery[1]
| Quality Control (QC) Level | Spiked Concentration (ng/mL) | Recovery (%) |
| Low | 1.0 | 112.7 |
| Medium | 10.0 | 105.4 |
| High | 80.0 | 97.1 |
Experimental Protocols
A detailed methodology is essential for the successful replication and cross-validation of this analytical method. The following protocols are based on the validated method for CEMA quantification in human urine using d3-CEMA.
Sample Preparation
The sample preparation for this method is a straightforward dilution procedure:
-
Thaw frozen human urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Transfer an aliquot of the supernatant for analysis.
-
Add the d3-CEMA internal standard working solution to the urine aliquot.
-
Dilute the mixture with methanol (B129727).
-
Vortex the final solution before injection into the LC-MS/MS system.
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
LC System: Rapid Resolution Liquid Chromatography (RRLC) system.
-
Mobile Phase: A gradient elution using a suitable solvent system (e.g., methanol and water with a modifier like formic acid) is typically employed to achieve optimal separation.
-
Column: A C18 reversed-phase column is commonly used for the separation of compounds like CEMA.
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is used for the detection of CEMA and d3-CEMA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.
-
MRM Transitions:
-
CEMA: The specific precursor-to-product ion transition is monitored.
-
d3-CEMA: The corresponding mass-shifted transition for the deuterated internal standard is monitored.[1]
-
Visualized Experimental Workflow
The following diagram illustrates the key stages of the analytical method validation workflow for CEMA using d3-CEMA.
Caption: Workflow for the validation of an analytical method for CEMA using d3-CEMA.
References
A Guide to Inter-Laboratory Comparison of Urinary CEMA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and performance expectations for the quantification of urinary S-(2-carboxyethyl)mercapturic acid (CEMA), a key biomarker of exposure to acrylonitrile. Ensuring accuracy and comparability of CEMA measurements across different laboratories is critical for robust clinical studies, reliable toxicant exposure assessment, and the evaluation of novel tobacco products. This document outlines a typical experimental protocol, presents representative performance data from an analogous inter-laboratory study, and offers a visual workflow to aid in the standardization of CEMA analysis.
Experimental Protocols
The quantification of urinary CEMA is most commonly and reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific in-house methods may vary, the following protocol outlines a generalized, robust workflow synthesized from established practices for similar urinary biomarkers.[1][2][3]
Sample Preparation
-
Initial Treatment: Urine samples are typically thawed and vortexed to ensure homogeneity. A common initial step involves the dilution of the urine sample.[4][5]
-
Internal Standard Spiking: An isotopically labeled internal standard (e.g., CEMA-d4) is added to each sample, calibrator, and quality control (QC) sample. This is crucial for correcting for matrix effects and variations during sample processing and analysis.
-
Enzymatic Deconjugation (if necessary): While many mercapturic acids are excreted unconjugated, if conjugated forms are of interest, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase can be incorporated. This typically involves incubation at 37°C.
-
Protein Precipitation/Solid-Phase Extraction (SPE): To remove interfering substances from the urine matrix, either protein precipitation (e.g., with acetonitrile (B52724) or methanol) or SPE is performed.[5][6][7] SPE is a widely used technique that provides cleaner extracts.[3] A typical SPE procedure would involve conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).[5][8][9]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both CEMA and its labeled internal standard are monitored for sensitive and selective quantification.
Data Quantification and Quality Control
-
Calibration: A calibration curve is generated by analyzing a series of calibrators with known concentrations of CEMA. The analyte-to-internal standard peak area ratio is plotted against the concentration.
-
Quantification: The concentration of CEMA in the unknown samples is determined by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
-
Quality Control: QC samples at low, medium, and high concentrations are analyzed in each batch to ensure the accuracy and precision of the analytical run.
Data Presentation: Performance in Inter-Laboratory Studies
While a dedicated, large-scale inter-laboratory comparison for urinary CEMA has not been published, the results from a similar study on 3-hydroxypropylmercapturic acid (3-HPMA), another urinary biomarker of tobacco smoke exposure, provide a valuable benchmark for expected performance.[1][2][3] The following table summarizes the kind of data and performance metrics that are critical in such a comparison.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Laboratory D | Overall Inter-Lab |
| Analytical Method | LC-MS/MS | LC-MS/MS | LC-MS/MS | LC-MS/MS | - |
| Sample Preparation | SPE | SPE | Dilute & Shoot | SPE | - |
| Repeatability (CVr %) | 2.1 - 3.5 | 2.5 - 4.0 | 3.0 - 5.5 | 1.8 - 3.2 | Mean: ~3.3% |
| Reproducibility (CVR %) | - | - | - | - | Mean: ~18.5% |
| LOD (ng/mL) | ~0.5 | ~0.8 | ~1.0 | ~0.4 | - |
| LOQ (ng/mL) | ~1.5 | ~2.5 | ~3.0 | ~1.2 | - |
Data presented are representative values based on an inter-laboratory study of a similar urinary biomarker (3-HPMA) and are intended to serve as a guide.[3] CVr (Coefficient of Variation for repeatability) indicates within-laboratory precision, while CVR (Coefficient of Variation for reproducibility) indicates between-laboratory precision.
The data highlights that within-laboratory variation (repeatability) is generally low, indicating good precision of individual laboratory methods.[1][2] However, the between-laboratory variation (reproducibility) is typically higher, underscoring the importance of standardization and participation in proficiency testing (PT) programs to minimize measurement bias between laboratories.[1][2][3]
Mandatory Visualization
The following diagrams illustrate the key processes involved in a typical urinary CEMA analysis workflow and the logical flow of an inter-laboratory comparison study.
Caption: Experimental workflow for urinary CEMA measurement.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. An inter-laboratory comparison of urinary 3-hydroxypropylmercapturic acid measurement demonstrates good reproducibility between laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inter-laboratory comparison of urinary 3-hydroxypropylmercapturic acid measurement demonstrates good reproducibility between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics | MDPI [mdpi.com]
- 8. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 9. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acrylonitrile Biomarkers: CEMA vs. CEVal
For researchers, scientists, and drug development professionals, the accurate assessment of exposure to xenobiotics is paramount. Acrylonitrile (B1666552), a potential human carcinogen found in tobacco smoke and various industrial processes, necessitates reliable biomarkers for exposure monitoring. This guide provides an objective comparison of two key acrylonitrile biomarkers: 2-cyanoethylmercapturic acid (CEMA) and N-terminal 2-cyanoethyl valine (CEVal), supported by experimental data and detailed methodologies.
Executive Summary
Both CEMA and CEVal are valuable biomarkers for assessing acrylonitrile exposure, each with distinct characteristics that make them suitable for different research applications. CEMA, a urinary metabolite, is a short-term biomarker ideal for assessing recent or acute exposure, boasting high sensitivity and specificity in distinguishing smokers from non-smokers.[1][2] CEVal, a hemoglobin adduct, serves as a long-term biomarker, reflecting cumulative exposure over the lifespan of an erythrocyte. The choice between these biomarkers depends on the specific objectives of the study, such as monitoring recent exposure changes or assessing chronic exposure levels.
Data Presentation: Quantitative Comparison of CEMA and CEVal
The following table summarizes the key quantitative parameters of CEMA and CEVal based on published experimental data.
| Feature | CEMA (2-cyanoethylmercapturic acid) | CEVal (N-terminal 2-cyanoethyl valine) |
| Biomarker Type | Urinary metabolite | Hemoglobin adduct |
| Matrix | Urine | Blood (Hemoglobin) |
| Half-life | ~8 hours | ~30-120 days |
| Exposure Window | Short-term (recent exposure) | Long-term (cumulative exposure) |
| Analytical Method | LC-MS/MS | GC-MS or LC-MS/MS |
| Sensitivity & Specificity (Smoker vs. Non-smoker) | >99%[1][2] | 81% (in a study of smokers switching to tobacco heating products)[3][4] |
| Typical Levels in Smokers | Significantly higher than non-smokers (e.g., >100-fold increase) | Significantly higher than non-smokers (e.g., 17- to 61-fold increase) |
| Typical Levels in Non-smokers | Very low to undetectable | Very low to undetectable |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Acrylonitrile
Acrylonitrile is metabolized in the body via two primary pathways. One pathway involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferase (GST), which ultimately leads to the formation of CEMA and its excretion in the urine.[5] The other major pathway involves the covalent adduction of acrylonitrile to the N-terminal valine residue of the hemoglobin protein, forming CEVal.[5]
Caption: Metabolic pathways of acrylonitrile leading to the formation of CEMA and CEVal.
Experimental Workflow for Biomarker Analysis
The general workflow for the analysis of CEMA and CEVal involves sample collection, preparation, instrumental analysis by mass spectrometry, and data analysis. The specific steps within sample preparation differ significantly between the two biomarkers due to the different matrices and chemical properties.
References
- 1. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling Tobacco Exposure: A Comparative Guide to Urinary CEMA and Cotinine Biomarkers
For researchers, scientists, and drug development professionals, accurately quantifying exposure to tobacco smoke is paramount. This guide provides a comprehensive comparison of two key urinary biomarkers: N-(Carboxymethyl)valine (CEMA) and cotinine (B1669453). By examining their correlation, metabolic pathways, and analytical methodologies, this document offers a detailed resource for selecting and interpreting these critical indicators of tobacco smoke exposure.
Cotinine, the primary proximate metabolite of nicotine (B1678760), has long been the gold standard for assessing nicotine exposure from both combusted and non-combusted tobacco products. Its concentration in biological fluids, such as urine, provides a reliable measure of recent nicotine intake. However, the increasing diversity of tobacco and nicotine products necessitates more specific biomarkers to differentiate between sources of exposure.
Enter CEMA, a urinary metabolite of acrylonitrile. Acrylonitrile is a toxicant present in significant quantities in combustible tobacco smoke but is largely absent from non-combusted products like e-cigarettes and smokeless tobacco. This makes CEMA a highly specific biomarker for exposure to the harmful constituents of tobacco smoke, offering a clearer distinction between different types of tobacco product use.
Recent studies have demonstrated a significant correlation between urinary CEMA and cotinine levels in smokers, underscoring their complementary roles in tobacco exposure assessment. While cotinine provides a measure of overall nicotine intake, CEMA offers specific insight into exposure to toxicants from combusted tobacco.
Quantitative Comparison of Urinary CEMA and Cotinine Levels
The following table summarizes representative quantitative data from studies analyzing urinary CEMA and cotinine concentrations in smokers and non-smokers. These values highlight the distinct concentration ranges of each biomarker and their utility in differentiating exposure levels.
| Biomarker | Population | Mean/Median Concentration (ng/mL) | Key Findings |
| Cotinine | Smokers | 1043.7 | Significantly higher levels in smokers compared to passive smokers and non-smokers.[1] |
| Passive Smokers | 36.63 | Levels are notably higher than non-smokers, indicating secondhand smoke exposure.[1] | |
| Non-smokers | 13.6 | Baseline levels are detectable but significantly lower than in exposed groups.[1] | |
| CEMA | Smokers | ~145 µg/g creatinine (B1669602) | Approximately 100 times higher in exclusive smokers compared to non-users.[2] |
| Non-smokers | ~1.38 µg/g creatinine | Very low levels in individuals not exposed to combustible tobacco smoke.[2] |
Note: Concentrations can vary based on individual metabolism, smoking intensity, and analytical methods. Values presented are for comparative purposes.
One study directly investigating the relationship between urinary cotinine and acrylonitrile-derived mercapturic acids, including CEMA, found significant correlations between the levels of cotinine and these mercapturic acids.[3] This suggests that as nicotine intake from smoking increases, so does the exposure to acrylonitrile, as reflected by their respective urinary metabolites.
Metabolic Pathways and Experimental Workflow
To understand the origin of these biomarkers, it is crucial to examine their metabolic pathways.
Nicotine is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2A6, to form cotinine.[4] This process involves an intermediate, nicotine iminium ion, which is then converted to cotinine by aldehyde oxidase.[4] Cotinine is subsequently excreted in the urine.
Acrylonitrile, inhaled from tobacco smoke, undergoes detoxification in the body.[5][6] A primary pathway involves conjugation with glutathione, catalyzed by glutathione S-transferases.[5] This conjugate is further processed metabolically to form CEMA, which is then excreted in the urine.[5]
The following diagram illustrates a typical experimental workflow for the simultaneous analysis of urinary CEMA and cotinine.
Experimental Protocols
The simultaneous quantification of urinary CEMA and cotinine is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Below is a representative experimental protocol synthesized from established methods.[3][7][8][9][10]
1. Sample Preparation
-
Enzymatic Hydrolysis: To measure total cotinine (free and glucuronidated), urine samples are often treated with β-glucuronidase to hydrolyze the conjugated metabolites.
-
Solid-Phase Extraction (SPE):
-
Urine samples (e.g., 1 mL) are spiked with internal standards (e.g., deuterated CEMA and cotinine).
-
The samples are loaded onto an SPE cartridge (e.g., mixed-mode cation exchange).
-
The cartridge is washed with a series of solvents (e.g., water, methanol) to remove interfering substances.
-
The analytes (CEMA and cotinine) are eluted with a specific solvent mixture (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of aqueous (e.g., water with formic acid or ammonium acetate) and organic (e.g., methanol or acetonitrile) solvents is employed to separate CEMA and cotinine from other urinary components.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and its corresponding product ion, which provides high selectivity and sensitivity.
-
Cotinine MRM transition: e.g., m/z 177 -> 80
-
CEMA MRM transition: e.g., m/z 217 -> 88
-
-
3. Data Analysis
-
Calibration curves are generated using standards of known concentrations of CEMA and cotinine.
-
The concentration of each analyte in the urine samples is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Results are typically reported in ng/mL or normalized to urinary creatinine concentration (ng/mg creatinine) to account for variations in urine dilution.
Conclusion
The concurrent analysis of urinary CEMA and cotinine provides a powerful tool for comprehensively assessing tobacco smoke exposure. Cotinine serves as a robust biomarker for overall nicotine intake, while CEMA offers specific evidence of exposure to toxicants from combusted tobacco. The strong correlation between these two biomarkers in smokers validates their combined use in clinical research and drug development to accurately characterize the extent and nature of tobacco use. The detailed experimental protocols provided herein offer a foundation for laboratories to implement reliable and sensitive methods for the simultaneous measurement of these critical biomarkers.
References
- 1. Assessment of cotinine in urine and saliva of smokers, passive smokers, and nonsmokers: Method validation using liquid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
Establishing Reference Ranges for Urinary CEMA in Non-Smokers: A Comparative Guide
This guide provides a comprehensive overview of urinary N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) as a biomarker for acrylonitrile (B1666552) exposure, with a specific focus on establishing reference ranges in non-smoking populations. It is intended for researchers, scientists, and drug development professionals involved in toxicological and clinical studies.
Acrylonitrile Metabolism and CEMA Formation
Acrylonitrile is metabolized in the body through two primary pathways. The major pathway involves direct conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferase (GST). This conjugate is then further metabolized to CEMA, which is excreted in the urine. A minor, alternative pathway involves the oxidation of acrylonitrile by cytochrome P450 enzymes to form 2-cyanoethylene oxide (CEO), a reactive epoxide. CEO can also be detoxified by conjugation with GSH, leading to the formation of other mercapturic acids, such as N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine (CHEMA) and N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA).[1][2][3][4][5][6]
Reference Ranges for Urinary CEMA in Non-Smokers
Establishing reliable reference ranges for urinary CEMA in non-smokers is crucial for accurately assessing occupational or environmental exposure to acrylonitrile. Several studies have provided data on baseline CEMA levels in non-smoking populations.
| Population/Study | Sample Size (Non-Smokers) | CEMA Concentration (Median/Geometric Mean) | 95th Percentile/Cut-off | Notes |
| NHANES 2011-2016 | 5,707 (non-smokers) | 1.21 ng/mL (median) | Not reported | Population-representative data for the U.S.[7] |
| NHANES 2011-2016 | Not specified | 1.38 µg/g creatinine (B1669602) (median) | Not reported | Creatinine-adjusted values.[7] |
| Urban et al. (2020) | 1,191 | 0.53 pmol/mL (geometric mean) | 27 pmol/mL (cut-off) | Cut-off determined to differentiate smokers from non-smokers with >99% sensitivity and specificity.[8][9] |
| Jakubowski et al. (1987) | Not specified | Not reported | Not reported | Early study indicating CEMA as a biomarker.[10] |
Comparison with Alternative Biomarkers
While CEMA is a primary biomarker for acrylonitrile exposure, other metabolites and compounds can also be measured. This table compares the performance of CEMA with its main alternatives.
| Biomarker | Advantages | Disadvantages | Correlation with Acrylonitrile Exposure |
| CEMA | High sensitivity and specificity for acrylonitrile exposure from tobacco smoke.[8][9] Well-established analytical methods. | Not entirely specific to acrylonitrile; other sources may contribute to low background levels. | Strong, linear correlation.[2][6] |
| CHEMA | Specific urinary biomarker of internal exposure to the genotoxic metabolite CEO.[11] | Less abundant than CEMA. Fewer studies have established reference ranges. | Linear correlation observed.[6] |
| HEMA | Can indicate exposure to the oxidative metabolic pathway of acrylonitrile. | Low specificity; also a metabolite of ethylene (B1197577) oxide and vinyl chloride.[1] | Correlated with acrylonitrile exposure but less specific than CEMA and CHEMA.[6] |
| Thiocyanate | Historically used biomarker. | Not specific to acrylonitrile; significantly influenced by diet (e.g., cruciferous vegetables) and smoking status. | Weaker correlation compared to mercapturic acids. |
Experimental Protocol: Quantification of Urinary CEMA by UPLC-MS/MS
The following protocol is a generalized methodology for the analysis of urinary CEMA based on common practices in published literature.[5][6][12]
1. Sample Preparation:
-
Thawing and Centrifugation: Urine samples are thawed at room temperature and centrifuged to remove particulate matter.
-
Internal Standard Spiking: An aliquot of the urine supernatant is spiked with a stable isotope-labeled internal standard (e.g., CEMA-d3).
-
Dilution: The sample is diluted with a suitable buffer or mobile phase.
2. Chromatographic Separation:
-
Instrument: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase column, such as a C18 column (e.g., Waters HSS C18, 3.0x100 mm, 1.7 µm), is typically used.[13][14]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient Elution: A gradient elution is employed to separate CEMA from other urinary components. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased over the course of the run.
-
Flow Rate: A flow rate of around 0.5 mL/min is common.[13][14]
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 50°C.[13][14]
3. Mass Spectrometric Detection:
-
Instrument: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the specific method.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both CEMA and its internal standard. This provides high selectivity and sensitivity.
-
Quantification: The concentration of CEMA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of CEMA.
4. Quality Control:
-
Calibration Standards and Quality Control Samples: Calibration standards and quality control samples at different concentrations are prepared in a matrix similar to the samples (e.g., synthetic urine or pooled human urine) and analyzed with each batch of samples to ensure the accuracy and precision of the measurements.
This guide provides a foundational understanding for researchers working with urinary CEMA. For specific applications, further validation of the analytical method is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of mercapturic acids from acrylonitrile, crotononitrile, and cinnamonitrile by direct conjugation and via an intermediate oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Simultaneous quantitation of urinary cotinine and acrylonitrile-derived mercapturic acids with ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. Urinary metabolomics analysis based on LC-MS for the diagnosis and monitoring of acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
Performance Showdown: d3-CEMA Versus Other Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of N-carboxymethyl-L-valine (CEMA), a key biomarker of exposure to acrylonitrile (B1666552), the choice of internal standard is paramount for achieving accurate and reliable data. This guide provides a comprehensive performance evaluation of the commonly used deuterated internal standard, d3-CEMA, and compares its performance characteristics against other potential internal standards based on established principles of bioanalytical method validation.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] They are chemically almost identical to the analyte, which allows them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior is crucial for correcting variations that can occur during sample preparation, injection, and ionization, ultimately leading to more accurate and precise quantification.
The Preferred Choice: d3-CEMA Performance Data
Validation studies utilizing d3-CEMA as an internal standard for the quantification of CEMA in biological matrices, such as urine, have demonstrated its suitability and reliability. The use of a SIL-IS like d3-CEMA is in line with regulatory expectations for robust bioanalytical methods.[2][3][4]
Below is a summary of performance data for an LC-MS/MS method for CEMA in urine using d3-CEMA as the internal standard.
| Performance Metric | Result |
| Intra-day Precision | 0.9 - 2.6%[5] |
| Inter-day Precision | 2.9 - 5.6%[5] |
| Accuracy | 92.4% (at 300 ng/mL) - 102.5% (at 3.0 ng/mL)[5] |
| Limit of Detection (LOD) | 0.06 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL[5] |
Head-to-Head: d3-CEMA vs. Other Internal Standard Options
While d3-CEMA has proven to be a reliable internal standard, it is important for researchers to understand the potential advantages and disadvantages compared to other types of internal standards. The two primary alternatives are ¹³C-labeled internal standards and structural analog internal standards.
| Internal Standard Type | Advantages | Disadvantages |
| d3-CEMA (Deuterated) | - Good co-elution with CEMA. - Generally more cost-effective and readily available than ¹³C-labeled standards. | - Potential for chromatographic separation from the analyte (isotope effect), which could lead to differential matrix effects. - Possibility of H/D exchange under certain analytical conditions. |
| ¹³C-CEMA (Carbon-13 Labeled) | - Considered the superior choice for co-elution as the physicochemical properties are virtually identical to the analyte. - Not susceptible to isotopic exchange. - Provides the most accurate correction for matrix effects. | - Typically more expensive to synthesize and may not be commercially available. |
| Structural Analog | - Can be a cost-effective alternative when a SIL-IS is not available. | - Different chemical and physical properties can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte. - May not accurately compensate for matrix effects. |
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of the data. Below is a detailed methodology for a key experiment in method validation: the assessment of matrix effects.
Objective: To evaluate the influence of the biological matrix on the ionization of CEMA and the effectiveness of d3-CEMA in compensating for these effects.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare a solution of CEMA and d3-CEMA in the mobile phase at a known concentration.
-
Set 2 (Post-extraction Spike): Extract at least six different lots of blank biological matrix (e.g., urine). After the final extraction step, spike the extracts with CEMA and d3-CEMA at the same concentration as the neat solution.
-
-
Analysis: Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Post-extraction Spike) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of CEMA) / (MF of d3-CEMA)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across all matrix lots should be ≤15%.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for CEMA analysis and the logic behind using an internal standard.
References
- 1. Cyanoethylmercapturic acid (CEMA) [abf-lab.com]
- 2. bfarm.de [bfarm.de]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of d3-Cocaine (d3-CEMA) from Leading Suppliers
For researchers, scientists, and professionals in drug development, the quality and reliability of internal standards are paramount for accurate quantitation in analytical methods. This guide provides a comparative analysis of d3-Cocaine (d3-CEMA), a deuterated internal standard for cocaine, from prominent suppliers: Cayman Chemical , Cerilliant (a brand of MilliporeSigma) , LGC Standards , and Cambridge Isotope Laboratories, Inc. (CIL) .
This analysis focuses on key performance metrics, including product specifications, certifications, and available data from Certificates of Analysis (CoAs). The information is intended to assist users in selecting the most suitable d3-Cocaine certified reference material (CRM) for their specific analytical needs.
Supplier and Product Overview
d3-Cocaine (cocaine-N-methyl-d3) is a stable isotope-labeled analog of cocaine, widely used as an internal standard in mass spectrometry-based analyses such as GC-MS and LC-MS/MS. The primary suppliers for this certified reference material are well-established in the field of analytical standards.
| Supplier | Product Name | Catalog Number (Example) | Certification |
| Cayman Chemical | Cocaine-d3 (CRM) | 19423 | ISO 17034, ISO/IEC 17025 |
| Cerilliant (MilliporeSigma) | Cocaine-D3 Solution | C-004 (100 µg/mL), C-014 (1.0 mg/mL) | ISO 17034, ISO/IEC 17025 |
| LGC Standards | Cocaine-D3 | LGCAMP1345.80-11 (1.0 mg/mL) | ISO 17034 |
| Cambridge Isotope Labs | Cocaine (D3, 98%) | C-004 (100 µg/mL), C-014 (1.0 mg/mL) | N/A |
Quantitative Data Comparison
The following table summarizes the quantitative data available for d3-Cocaine from the respective suppliers. This information is primarily derived from product descriptions and available Certificates of Analysis.
| Parameter | Cayman Chemical | Cerilliant (MilliporeSigma) | LGC Standards | Cambridge Isotope Labs |
| Certified Concentration | 100 µg/mL or 1 mg/mL in Acetonitrile | 100 µg/mL or 1.0 mg/mL in Acetonitrile | 1.0 mg/mL in Acetonitrile | 100 µg/mL or 1000 µg/mL in Acetonitrile |
| Uncertainty | Provided on CoA | Provided on CoA | Provided on CoA | Not specified |
| Chemical Purity | ≥98% (stated for unlabeled cocaine) | Verified by two orthogonal methods | ≥99.9% (from CoA) | 98% (Isotopic Purity) |
| Isotopic Enrichment | Stated on CoA | Stated on CoA | Stated on CoA | 98% |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile | Acetonitrile |
Experimental Protocols
The evaluation of d3-Cocaine performance relies on standardized analytical methods. Below are detailed protocols for key experiments to assess the quality and performance of these internal standards.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify any chemical impurities in the d3-Cocaine standard.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 25°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.
-
Sample Preparation: Dilute the d3-Cocaine standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 10 µg/mL.
-
Data Analysis: Integrate the peak area of d3-Cocaine and any impurity peaks. Calculate the chemical purity as the percentage of the d3-Cocaine peak area relative to the total peak area.
Determination of Isotopic Enrichment by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol determines the percentage of the deuterated species (d3-Cocaine) relative to the unlabeled species (d0-Cocaine).
-
Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to achieve chromatographic separation of cocaine.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Cocaine (d0): Q1 m/z 304.2 -> Q3 m/z 182.1
-
Cocaine-d3: Q1 m/z 307.2 -> Q3 m/z 185.1
-
-
Sample Preparation: Dilute the d3-Cocaine standard to a concentration suitable for LC-MS/MS analysis (e.g., 100 ng/mL).
-
Data Analysis: Acquire data in Multiple Reaction Monitoring (MRM) mode. Integrate the peak areas for both d0 and d3 transitions. Calculate the isotopic enrichment as: (Area(d3) / (Area(d0) + Area(d3))) * 100%.
Stability Assessment
This experiment evaluates the stability of the d3-Cocaine standard under specified storage conditions.
-
Protocol:
-
Aliquot the d3-Cocaine standard into multiple vials upon receipt.
-
Store the vials at the recommended temperature (typically -20°C).
-
At defined time points (e.g., 0, 3, 6, 12 months), analyze one of the stored aliquots using the LC-MS/MS method described above.
-
Compare the measured concentration at each time point to the initial concentration (time 0).
-
-
Acceptance Criteria: The concentration should remain within a specified percentage (e.g., ±10%) of the initial concentration.
Visualizations
Experimental Workflow for Purity and Enrichment Analysis
Caption: Workflow for assessing the chemical purity and isotopic enrichment of d3-Cocaine standards.
Logical Relationship of Quality Attributes
Caption: Relationship between quality attributes of d3-Cocaine and the reliability of analytical results.
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
Handling:
-
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid the generation of dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
Disposal Protocol: A Step-by-Step Guide
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification: Treat all forms of this compound waste—including the pure compound, solutions, and any contaminated materials—as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Store it separately from incompatible materials to prevent dangerous reactions.
Step 2: Waste Collection and Containment
-
Dedicated Container: Use a dedicated, leak-proof container that is chemically compatible with the compound.
-
Clear Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").
-
Secure Sealing: Keep the waste container securely sealed at all times, except when adding waste.
Step 3: Contaminated Materials
-
Solid Waste: Any materials that have come into contact with the compound, such as pipette tips, gloves, weighing papers, and bench liners, must be collected and disposed of as hazardous solid waste in the designated container.
-
Empty Containers: "Empty" containers that held the pure compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected as liquid hazardous waste.
Step 4: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation.
-
Safe Storage Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
Step 5: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.
Quantitative Data and Hazard Summary
While specific quantitative disposal limits are not available, the following table summarizes the key information for the safe management of this compound waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazard Concern | Potential Toxicity (due to cyanoethyl group and relation to acrylonitrile) |
| Drain Disposal | Strictly Prohibited |
| Solid Waste (Trash) Disposal | Strictly Prohibited |
| Recommended Disposal Method | Incineration by a licensed hazardous waste facility |
| Container Type | Chemically compatible, sealed, and clearly labeled |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3
For immediate reference, this guide outlines critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this deuterated compound, the following recommendations are based on the hazardous properties of its parent compound, N-Acetyl-L-cysteine, and structurally related cyanide compounds.
This compound is a derivative of N-Acetyl-L-cysteine and contains a cyanoethyl group. While N-Acetyl-L-cysteine itself is primarily an eye irritant[1][2], the presence of the cyano group necessitates stringent precautions due to the potential for high toxicity, similar to other cyanide-containing compounds[3][4]. Contact with acids may liberate highly flammable and toxic hydrogen cyanide gas[3][4]. Therefore, handling this compound requires a comprehensive safety plan.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards and Practices |
| Eye and Face | Chemical safety goggles and a face shield. | Goggles must be splash-proof. A face shield should be worn over goggles when handling solutions or powders. Adhere to OSHA 29 CFR 1910.133 or European Standard EN166.[3][5] |
| Hand | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene). | Check the manufacturer's data for breakthrough times. Ensure the cuffs of the outer gloves go over the sleeves of the lab coat.[3] |
| Body | A fully buttoned laboratory coat is the minimum requirement. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3] | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if work is not performed in a certified chemical fume hood. | All weighing and transfer operations should be conducted in a fume hood to control dust and potential vapor release.[4][5] |
| Feet | Closed-toe shoes made of a non-porous material. |
Operational Plan: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent chemical exposure. The following workflow should be strictly followed.
Handling and Disposal Procedures
Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or creating solutions.[4][5]
-
Avoid the formation of dust and aerosols.[5]
-
Keep the container tightly closed when not in use.
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal:
-
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[6]
-
Place waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
